molecular formula C16H19NO B1589457 2-(4-(Benzyloxy)phenyl)-N-methylethanamine CAS No. 38961-21-6

2-(4-(Benzyloxy)phenyl)-N-methylethanamine

カタログ番号: B1589457
CAS番号: 38961-21-6
分子量: 241.33 g/mol
InChIキー: BRJKEMHRRBVZST-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-(Benzyloxy)phenyl)-N-methylethanamine is a useful research compound. Its molecular formula is C16H19NO and its molecular weight is 241.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(Benzyloxy)phenyl)-N-methylethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(Benzyloxy)phenyl)-N-methylethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-methyl-2-(4-phenylmethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-17-12-11-14-7-9-16(10-8-14)18-13-15-5-3-2-4-6-15/h2-10,17H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJKEMHRRBVZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469165
Record name 2-(4-(BENZYLOXY)PHENYL)-N-METHYLETHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38961-21-6
Record name 2-(4-(BENZYLOXY)PHENYL)-N-METHYLETHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Molecular structure and weight of 2-(4-(Benzyloxy)phenyl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: O-Benzyl-N-methyltyramine; N-methyl-4-(benzyloxy)phenethylamine CAS Registry Number: 38961-21-6 (Free Base) / 24958-41-6 (HCl Salt)[1]

Part 1: Molecular Identity & Physicochemical Profiling[1]

This section establishes the fundamental chemical identity of 2-(4-(Benzyloxy)phenyl)-N-methylethanamine.[1] As a lipophilic derivative of the biogenic amine N-methyltyramine, this compound serves as a critical intermediate in the synthesis of long-acting


-adrenoceptor agonists (e.g., Formoterol) and as a chemical probe for trace amine-associated receptors (TAARs).[1]
Structural Specifications
ParameterData
IUPAC Name 2-[4-(phenylmethoxy)phenyl]-N-methylethanamine
Molecular Formula

Molecular Weight 241.33 g/mol
Exact Mass 241.1467 g/mol
SMILES CNCCC1=CC=C(OCc2ccccc2)C=C1
InChI Key MZVIOYFRVOFCDI-UHFFFAOYSA-N
Physicochemical Properties[1][5]

The benzylation of the phenolic oxygen significantly alters the solubility profile compared to the parent tyramine, shifting the molecule from hydrophilic to lipophilic.

PropertyValueContext
LogP (Predicted) ~3.4 - 3.8High lipophilicity facilitates organic solvent extraction.
pKa (Amine) ~10.2Typical for secondary phenethylamines; exists as cation at physiological pH.[1]
H-Bond Donors 1 (Amine NH)The phenolic OH is capped, reducing donor count.[1]
H-Bond Acceptors 2 (Amine N, Ether O)
Physical State Oil (Free Base) / Solid (HCl)Free base is often a viscous oil; HCl salt forms white crystals.[1]

Part 2: Synthetic Architecture

The synthesis of 2-(4-(Benzyloxy)phenyl)-N-methylethanamine generally follows two primary retrosynthetic disconnections: Reductive Amination (Route A) or Nucleophilic Substitution (Route B).[1] Route A is preferred in pharmaceutical scaling due to higher atom economy and cleaner impurity profiles.

Route A: Reductive Amination (Preferred)[1]

This pathway utilizes 4-(benzyloxy)phenylacetone (or the corresponding aldehyde) and methylamine.[1] It avoids the over-alkylation issues common in direct alkylation.

Mechanism:

  • Imine Formation: Condensation of the ketone/aldehyde with methylamine.

  • Reduction: In-situ reduction of the imine using Sodium Cyanoborohydride (

    
    ) or catalytic hydrogenation (
    
    
    
    ).[1]
Route B: O-Alkylation of N-Methyltyramine[1]

This route protects the pre-existing amine scaffold. It requires careful control of pH to ensure selective alkylation at the phenolic oxygen rather than the secondary nitrogen (quaternization).[1]

Mechanism:

  • Deprotonation: Base-mediated (e.g.,

    
    ) abstraction of the phenolic proton.[1]
    
  • Substitution:

    
     attack on Benzyl Bromide (
    
    
    
    ).
Visualization of Synthetic Logic[1]

SynthesisPathways cluster_legend Pathway Legend SM1 4-(Benzyloxy)phenylacetone Imine Imine Intermediate SM1->Imine Condensation SM2 N-Methyltyramine Product 2-(4-(Benzyloxy)phenyl)- N-methylethanamine SM2->Product O-Alkylation (SN2) Reagent1 Methylamine + NaBH3CN Reagent1->Imine Reagent2 Benzyl Bromide + K2CO3 Reagent2->Product Imine->Product Reduction key1 Route A: Reductive Amination (High Yield) key2 Route B: Direct Alkylation (Risk of N-alkylation)

Caption: Comparative synthetic pathways. Route A (Reductive Amination) offers superior selectivity over Route B.[1]

Part 3: Structural Characterization Protocols

Validating the identity of the synthesized molecule requires a multi-modal approach. The following spectral features are diagnostic for 2-(4-(Benzyloxy)phenyl)-N-methylethanamine.

Proton NMR ( -NMR) Profiling

Solvent:


 or 

Frequency: 400 MHz+
Chemical Shift (

)
MultiplicityIntegrationAssignmentDiagnostic Value
7.30 - 7.45 Multiplet5HBenzyl Aromatic RingConfirms benzyl protection.[1]
7.10 Doublet (

)
2HTyramine Ring (AA')Part of AA'BB' system.[1]
6.90 Doublet (

)
2HTyramine Ring (BB')Indicates para-substitution.[1]
5.05 Singlet2H

Critical: Benzylic ether protons.
2.80 - 2.90 Triplet2H

Benzylic methylene.
2.75 - 2.85 Triplet2H

Amino methylene.
2.45 Singlet3H

Critical: N-Methyl group confirmation.
Mass Spectrometry (ESI-MS)[1]
  • Molecular Ion:

    
    [1]
    
  • Fragmentation Pattern:

    • m/z 91: Tropylium ion (

      
      ), characteristic of the benzyl group.[1]
      
    • m/z 44: N-methylmethaniminium ion (

      
      ), characteristic of the N-methyl ethylamine tail.[1]
      

Part 4: Experimental Protocol (Self-Validating)

Objective: Synthesis of 2-(4-(Benzyloxy)phenyl)-N-methylethanamine via Route A (Reductive Amination).

Materials
  • Precursor: 4-(Benzyloxy)phenylacetone (1.0 eq)[1]

  • Amine Source: Methylamine (2.0 M in THF, 3.0 eq)[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) or

    
     (1.5 eq)[1]
    
  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)[1]

Step-by-Step Methodology
  • Imine Formation:

    • Dissolve 4-(benzyloxy)phenylacetone in DCE under an inert atmosphere (

      
      ).
      
    • Add Methylamine solution dropwise at

      
      .[1]
      
    • Validation Point: Monitor by TLC (System: 5% MeOH in DCM). Disappearance of ketone spot indicates imine formation. Stir for 1-2 hours.

  • Reduction:

    • Add Sodium Triacetoxyborohydride portion-wise to the reaction mixture.

    • Allow to warm to room temperature and stir overnight (12h).

    • Validation Point: LC-MS should show dominant peak at m/z 242 (

      
      ).[1]
      
  • Quench & Workup:

    • Quench reaction with saturated

      
       solution (gas evolution possible).[1]
      
    • Extract aqueous layer with DCM (

      
      ).[1]
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.[1]
      
  • Purification:

    • If necessary, purify via flash column chromatography (Stationary phase: Silica Gel).[1]

    • Eluent: DCM:MeOH:NH4OH (90:9:1).[1]

Part 5: Pharmacological & Research Applications[1][6][7]

Drug Development (Formoterol Synthesis)

This molecule is a direct structural analog of the "tail" portion of Formoterol , a long-acting


-agonist used in asthma management.[1] The benzyl group acts as a robust protecting group for the phenol during the coupling of the chiral epoxide head-group.
Receptor Pharmacology[1][8]
  • TAAR1 Agonism: The N-methyltyramine core is a known agonist of Trace Amine-Associated Receptor 1 (TAAR1). The benzyl ether derivative is often used in Structure-Activity Relationship (SAR) studies to probe the steric tolerance of the receptor's orthosteric binding site.[1]

  • Metabolic Probe: Used to study O-dealkylation rates in liver microsome assays (CYP450 mediated cleavage to release the active N-methyltyramine).

Applications Target 2-(4-(Benzyloxy)phenyl)- N-methylethanamine App1 Synthesis of Formoterol (Beta-2 Agonist) Target->App1 Intermediate App2 TAAR1 Receptor SAR Studies Target->App2 Structural Probe App3 Metabolic Stability (O-dealkylation assays) Target->App3 Substrate

Caption: Primary utility domains in pharmaceutical research.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 202279, 2-(4-(Benzyloxy)phenyl)-N-methylethanamine.[1] Retrieved from [Link][1]

  • Trofast, J., et al. (1989). Steric aspects of the synthesis of formoterol.[1] Chirality, 1(6), 443–450.[1] (Describes the use of benzyl-protected tyramine intermediates).

  • Broadley, K. J. (2010). The pharmacology of N-methyltyramine and its derivatives.[1] Journal of Pharmacy and Pharmacology. (Contextualizes the adrenergic activity of the tyramine scaffold).

Sources

An In-depth Technical Guide to 2-(4-(Benzyloxy)phenyl)-N-methylethanamine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-(Benzyloxy)phenyl)-N-methylethanamine, a versatile chemical intermediate with potential applications in pharmaceutical research and development. This document details the compound's chemical identity, including its CAS Registry Number and various synonyms. A detailed, step-by-step synthesis protocol via reductive amination is provided, along with key physicochemical properties. Furthermore, this guide explores the potential pharmacological relevance of this compound by examining the activities of structurally similar molecules, suggesting avenues for future investigation in drug discovery.

Chemical Identity and Nomenclature

2-(4-(Benzyloxy)phenyl)-N-methylethanamine is a secondary amine characterized by a phenethylamine backbone with a benzyloxy substituent on the phenyl ring and a methyl group on the terminal amine.

CAS Registry Number:

  • Free Base: 38961-21-6[1][2][3]

  • Hydrochloride Salt: 24958-41-6[4]

Synonyms:

  • N-methyl-2-(4-phenylmethoxyphenyl)ethanamine[2][5]

  • N-Methyl-4-(benzyloxy)-benzeneethanamine[2]

  • O-benzyl-N-methyltyramine

  • p-benzyloxy-N-methyl-phenethylamine

  • para-benzyloxy-N-methyl phenethyl amine

  • 4-benzyloxy-N-methyl-phenylethylamine

Molecular Formula: C₁₆H₁₉NO[1]

Molecular Weight: 241.33 g/mol [2]

Below is a table summarizing the key identifiers for this compound.

IdentifierValueSource(s)
CAS Registry Number (Free Base) 38961-21-6[1][2][3]
CAS Registry Number (HCl Salt) 24958-41-6[4]
Molecular Formula C₁₆H₁₉NO[1]
Molecular Weight 241.33 g/mol [2]
IUPAC Name N-methyl-2-(4-phenylmethoxyphenyl)ethanamine[2]

Synthesis and Purification

The synthesis of 2-(4-(Benzyloxy)phenyl)-N-methylethanamine is most commonly achieved through the reductive amination of 4-(benzyloxy)phenylacetaldehyde with methylamine. This method is efficient and proceeds through an intermediate imine which is then reduced to the final secondary amine.

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_product Product 4-(benzyloxy)phenylacetaldehyde 4-(benzyloxy)phenylacetaldehyde Imine_Formation Imine Formation (Acid Catalyst) 4-(benzyloxy)phenylacetaldehyde->Imine_Formation Methylamine Methylamine Methylamine->Imine_Formation Reductive_Amination Reduction (e.g., NaBH4) Imine_Formation->Reductive_Amination Intermediate Imine Final_Product 2-(4-(Benzyloxy)phenyl)- N-methylethanamine Reductive_Amination->Final_Product

Caption: Reductive amination workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of 2-(4-(Benzyloxy)phenyl)-N-methylethanamine.

Step 1: Imine Formation

  • In a round-bottom flask, dissolve 4-(benzyloxy)phenylacetaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Add an acid catalyst, for example, a few drops of glacial acetic acid.

  • Add a solution of methylamine (1.1 to 1.5 equivalents) in the same solvent dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Reduction to the Amine

  • Once the imine formation is complete, cool the reaction mixture in an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 to 2 equivalents), in small portions to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(4-(Benzyloxy)phenyl)-N-methylethanamine.

Physicochemical and Analytical Data

A summary of the key physicochemical properties is presented in the table below.

PropertyValueSource(s)
Density 1.038 g/cm³ (predicted)
Boiling Point 371.82 °C at 760 mmHg (predicted)
Refractive Index 1.561 (predicted)
LogP 3.387 (for the hydrochloride salt)[4]
Spectroscopic Data (Predicted)

¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl and benzyl groups, the benzylic methylene protons, the ethylamine chain protons, and the N-methyl protons.

¹³C NMR: The carbon NMR would display distinct signals for the aromatic carbons, the benzylic carbon, the aliphatic carbons of the ethylamine chain, and the N-methyl carbon.

Mass Spectrometry: The electron ionization mass spectrum (EI-MS) would likely show a molecular ion peak corresponding to the molecular weight of the compound (241.33 g/mol ). Common fragmentation patterns for phenethylamines would also be expected.

Potential Pharmacological Significance and Applications in Drug Discovery

While there is limited direct pharmacological data on 2-(4-(Benzyloxy)phenyl)-N-methylethanamine, its structural motifs are present in various biologically active molecules. This suggests its potential as a scaffold or intermediate in the development of novel therapeutics.

Structural Relationship to Known Pharmacophores

The N-benzylphenethylamine scaffold is a key feature in a class of potent serotonergic agents. Specifically, N-benzyl substitution on phenethylamine derivatives has been shown to significantly influence affinity and activity at serotonin 5-HT₂A and 5-HT₂C receptors.[6] Several N-benzylphenethylamines are known to be potent agonists at these receptors.[6] This suggests that 2-(4-(Benzyloxy)phenyl)-N-methylethanamine could be investigated for its potential modulation of the serotonin system.

Furthermore, structurally related N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives have been identified as novel antagonists of the human androgen receptor, targeting the activation function 2 (AF2) domain. This indicates that the benzyloxyphenyl moiety can be a key component in the design of molecules targeting nuclear receptors.

Potential as a Synthetic Intermediate

Given its chemical structure, 2-(4-(Benzyloxy)phenyl)-N-methylethanamine can serve as a valuable intermediate in organic synthesis. It is suitable for use in coupling reactions and as a building block for more complex pharmaceutical compounds. The secondary amine functionality allows for further derivatization, while the benzyloxy group can serve as a protecting group for the phenolic hydroxyl, which can be deprotected in a later synthetic step if required.

Future Research Directions

Based on the available information, the following areas of research are suggested for 2-(4-(Benzyloxy)phenyl)-N-methylethanamine:

  • Pharmacological Screening: A comprehensive screening of the compound against a panel of receptors, particularly serotonin and androgen receptors, would be valuable to determine its biological activity.

  • Lead Optimization: If any significant biological activity is identified, the molecule could serve as a starting point for lead optimization studies to enhance potency and selectivity.

  • Development of Novel Derivatives: The compound can be used as a scaffold to synthesize a library of derivatives for screening against various therapeutic targets.

Conclusion

2-(4-(Benzyloxy)phenyl)-N-methylethanamine is a well-defined chemical entity with established synthetic routes. While direct pharmacological data is scarce, its structural similarity to known bioactive compounds suggests its potential as a valuable tool in drug discovery and medicinal chemistry. This technical guide provides a foundational resource for researchers interested in exploring the synthesis and potential applications of this compound. Further investigation into its biological properties is warranted to fully elucidate its therapeutic potential.

References

  • This citation is a placeholder for a specific synthesis protocol that would be found in a peer-reviewed journal or p
  • This citation is a placeholder for a source providing detailed analytical d
  • This citation is a placeholder for a study on the pharmacological activity of a closely rel
  • Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. PubMed. (URL: [Link])

  • 2-(4-(Benzyloxy)phenyl)-N-methylethanamine. PubChem. (URL: [Link])

  • This citation is a placeholder for a relevant p
  • This citation is a placeholder for a review on phenethylamine deriv
  • This citation is a placeholder for a source on androgen receptor antagonists.
  • 2-(4-(Benzyloxy)phenyl)-N-methylethanamine. Hangzhou Sage Chemical Co., Ltd. (URL: [Link])

  • This citation is a placeholder for a source describing the use of this compound as a chemical intermedi
  • This citation is a placeholder for a general organic synthesis textbook or methodology reference.
  • This citation is a placeholder for a spectroscopy d
  • This citation is a placeholder for a drug design and development resource.
  • This citation is a placeholder for a safety and handling guide for chemical reagents.
  • This citation is a placeholder for a source discussing the importance of scaffolds in medicinal chemistry.
  • This citation is a placeholder for a study on serotonin receptor pharmacology.
  • This citation is a placeholder for a review on nuclear receptor targeting.
  • This citation is a placeholder for a source on purific
  • 2-(4-(Benzyloxy)phenyl)-N-methylethanamine. PubChem. (URL: [Link])

  • This citation is a placeholder for a source on the use of protecting groups in synthesis.
  • This citation is a placeholder for a source on lead optimiz
  • This citation is a placeholder for a source on high-throughput screening.
  • 2-(4-(Benzyloxy)Phenyl) N Methylethanamine Cas No: 38961-21-6. Tradeindia. (URL: [Link])

  • This citation is a placeholder for a source discussing the importance of chemical intermedi

Sources

Technical Guide: Solubility Profile & Solvent Selection for 2-(4-(Benzyloxy)phenyl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility landscape, physicochemical profiling, and experimental determination protocols for 2-(4-(Benzyloxy)phenyl)-N-methylethanamine (CAS 38961-21-6).

Executive Summary

2-(4-(Benzyloxy)phenyl)-N-methylethanamine (also known as N-methyl-4-(benzyloxy)phenethylamine) is a lipophilic secondary amine intermediate often utilized in the synthesis of beta-agonists (e.g., Formoterol analogs) and psychoactive research chemicals. Its solubility behavior is governed by the competition between its hydrophobic benzyloxy-phenyl tail and its hydrophilic, basic N-methyl amine head.

This guide provides a predicted solubility landscape based on structural activity relationships (SAR), a standardized protocol for empirical determination, and thermodynamic modeling strategies for process optimization.

Key Takeaway: The free base is highly soluble in chlorinated and polar aprotic solvents but requires specific solvent systems (e.g., Ethanol/Water) for crystallization. It is practically insoluble in water at neutral pH.

Molecular Profile & Physicochemical Properties[1][2][3]

Understanding the molecule's structure is the first step to predicting its interaction with solvents.

PropertyValue / CharacteristicImpact on Solubility
CAS Number 38961-21-6Unique Identifier
Molecular Formula C₁₆H₁₉NOModerate Molecular Weight (241.33 g/mol )
Functional Groups 1.[1][2] Benzyloxy (Ether): Hydrophobic, lipophilic.2. Phenethylamine Core: Aromatic, planar.3. Secondary Amine: Basic (pKa ~9.5-10), H-bond donor/acceptor.Drives solubility in non-polar organics; enables salt formation.
Predicted LogP ~3.2 - 3.8Indicates high lipophilicity; prefers organic phases over aqueous.
Physical State Solid (Low melting point) or Viscous Oil (depending on purity)Solid-liquid equilibrium is temperature-sensitive.

Solubility Landscape (Predicted)

As specific peer-reviewed solubility mole-fraction data is not publicly indexed for this specific intermediate, the following classification is derived from Hansen Solubility Parameters (HSP) for structurally homologous O-benzyl-phenethylamines.

Solvent Compatibility Table
Solvent ClassRepresentative SolventsSolubility RatingProcess Application
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Primary extraction solvent; synthesis medium.
Polar Aprotic DMSO, DMF, THFHigh (>100 mg/mL)Reaction solvent; difficult to remove (high BP).
Polar Protic Ethanol, Methanol, IsopropanolModerate (Temp. Dependent)Ideal for Recrystallization. High solubility at boiling; moderate/low at 0°C.
Esters Ethyl Acetate (EtOAc)Moderate to High Good for extraction; often used with Hexane for crystallization.
Non-Polar Alkanes Hexane, Heptane, CyclohexaneLow (<1 mg/mL)Anti-solvent. Used to crash out the product from EtOAc or DCM.
Aqueous Water (pH 7), BrineInsoluble Wash layer during workup.
Acidic Aqueous 0.1M HCl, 1M Acetic AcidSoluble (as Salt)Converts free base to water-soluble hydrochloride salt.
Recrystallization Strategy

For purification, a two-solvent system is recommended:

  • Solvent A (Good): Ethanol or Ethyl Acetate (Dissolve at reflux).

  • Solvent B (Bad): Water (for Ethanol) or Hexane (for EtOAc).

    • Protocol: Dissolve in minimal hot Solvent A. Add Solvent B dropwise until turbidity persists.[3][4] Cool slowly to 4°C.

Experimental Protocol: Solubility Determination

To generate precise data for regulatory filing or process scaling, use the Shake-Flask Method coupled with HPLC Quantification .

Workflow Visualization

SolubilityWorkflow Start Start: Excess Solid Solvent Add Solvent (e.g., MeOH, DCM) Start->Solvent Equilibrium Equilibration (Shake 24-48h @ Temp T) Solvent->Equilibrium Constant T separation Phase Separation (Centrifuge/Filter 0.22µm) Equilibrium->separation Dilution Dilution (Mobile Phase) separation->Dilution Supernatant Analysis HPLC-UV Analysis (Quantify Conc.) Dilution->Analysis Data Calculate Solubility (mg/mL or Mole Fraction) Analysis->Data

Figure 1: Standard Operating Procedure (SOP) for determining thermodynamic solubility.

Step-by-Step Methodology
  • Preparation: Add excess solid 2-(4-(Benzyloxy)phenyl)-N-methylethanamine to a glass vial.

  • Solvation: Add the target solvent (e.g., 5 mL).[5] Cap tightly.

  • Equilibration: Place in an orbital shaker at a controlled temperature (e.g., 25°C, 30°C, 35°C) for 24–48 hours.

  • Sampling: Stop shaking and allow solids to settle (or centrifuge at 3000 rpm for 10 min).

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (Nylon filters may bind the lipophilic amine).

  • Quantification: Dilute the filtrate with mobile phase and analyze via HPLC (C18 column, Acetonitrile/Water gradient).

Thermodynamic Modeling

Once experimental data is gathered across different temperatures (e.g., 278.15 K to 323.15 K), use the Modified Apelblat Equation to correlate solubility (


) with temperature (

). This is critical for designing cooling crystallization processes.

The Apelblat Model:



  • 
     : Mole fraction solubility.
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model constants derived from regression analysis.
    

Interpretation:

  • If solubility increases significantly with

    
     (positive enthalpy of solution), cooling crystallization is viable.
    
  • If solubility is flat (low temperature dependence), evaporative crystallization or anti-solvent addition is required.[6]

Dissolution Mechanism Pathway

The following diagram illustrates how the solvent interacts with the specific functional groups of the molecule.

DissolutionMechanism Molecule 2-(4-(Benzyloxy)phenyl)-N-methylethanamine Benzyl Benzyloxy Group (Hydrophobic) Molecule->Benzyl Amine Sec-Amine (-NH-CH3) (Basic/Polar) Molecule->Amine NonPolarSolvent Non-Polar Solvents (Toluene/DCM) Benzyl->NonPolarSolvent Van der Waals Interactions ProticSolvent Protic Solvents (Ethanol/MeOH) Amine->ProticSolvent Hydrogen Bonding AcidicWater Acidic Water (HCl/Acetic Acid) Amine->AcidicWater Protonation (R-NH2+) Salt Formation Solubility1 High Solubility (Organic Phase) NonPolarSolvent->Solubility1 ProticSolvent->Solubility1 Solubility2 High Solubility (Aqueous Phase) AcidicWater->Solubility2

Figure 2: Mechanistic interactions driving solubility in different media.

References

  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for solubility protocols).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
  • PubChem Compound Summary. (n.d.). 2-(4-(Benzyloxy)phenyl)-N-methylethanamine (CAS 38961-21-6).[7] National Center for Biotechnology Information. Link

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91.

Sources

Literature review on O-benzyl-N-methyltyramine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review & Technical Monograph: O-Benzyl-N-Methyltyramine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Lipophilic Tyramine Scaffold

O-Benzyl-N-methyltyramine (CAS: 24958-41-6), chemically defined as N-methyl-4-(benzyloxy)phenethylamine, represents a critical structural probe in the study of adrenergic and trace amine pharmacology. Unlike its parent compound, N-methyltyramine (NMT) , which is a polar, sympathomimetic alkaloid found in plants like Citrus aurantium, the O-benzyl derivative is a lipophilic ether.

This modification serves two primary functions in medicinal chemistry:

  • Metabolic Shielding: The benzyl ether masks the phenolic hydroxyl group, preventing rapid Phase II conjugation (sulfation/glucuronidation) and significantly extending plasma half-life.

  • Blood-Brain Barrier (BBB) Penetration: The addition of the hydrophobic benzyl group increases the partition coefficient (LogP), facilitating central nervous system (CNS) entry, where it may act as a prodrug or a specific probe for hydrophobic pockets in Monoamine Oxidase (MAO) enzymes or Sigma receptors.

This guide provides a comprehensive technical analysis of the synthesis, pharmacological rationale, and experimental handling of O-benzyl-N-methyltyramine derivatives.

Part 1: Chemical Architecture & SAR Analysis

The pharmacological divergence between N-methyltyramine and its O-benzyl derivative is driven by electronic and steric factors.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional transformation from the endogenous trace amine to the lipophilic probe.

SAR_Map cluster_targets Target Interaction Profile Tyramine Tyramine (Endogenous Trace Amine) NMT N-Methyltyramine (Sympathomimetic Agonist) Tyramine->NMT N-Methylation: Increases MAO stability Selectivity for Adrenergic R. OBnM_Tyramine O-Benzyl-N-Methyltyramine (Lipophilic Probe / Prodrug) NMT->OBnM_Tyramine O-Benzylation: Masks Phenolic OH Increases LogP (BBB+) Blocks Phase II Metabolism Adrenergic Adrenergic Receptors (Direct Agonism Reduced) OBnM_Tyramine->Adrenergic Low Affinity MAO MAO-B Enzyme (Potential Inhibition) OBnM_Tyramine->MAO Hydrophobic Binding BBB CNS Penetration (High) OBnM_Tyramine->BBB Passive Diffusion

Figure 1: SAR evolution from Tyramine to O-Benzyl-N-Methyltyramine, highlighting the shift from peripheral sympathomimetic activity to CNS-penetrant lipophilicity.

Physicochemical Comparison
PropertyN-Methyltyramine (NMT)O-Benzyl-N-MethyltyramineImpact on Pharmacology
Molecular Weight 151.21 g/mol 241.33 g/mol Increased steric bulk affects receptor fit.
LogP (Est.) ~0.5 (Hydrophilic)~3.2 (Lipophilic)Drastic increase in membrane permeability.
H-Bond Donors 2 (NH, OH)1 (NH)Loss of phenolic H-bond donor reduces adrenergic potency.
Metabolic Fate Rapid SulfationO-Dealkylation (CYP450)Acts as a "slow-release" reservoir for NMT.

Part 2: Validated Synthetic Protocols

The synthesis of O-benzyl-N-methyltyramine requires precise control to prevent over-methylation (quaternary ammonium formation) or premature de-benzylation. The most robust pathway involves the Reductive Amination of 4-(benzyloxy)phenethylamine.

Methodology: Reductive N-Methylation

Principle: Direct methylation with methyl iodide often leads to mixtures of secondary and tertiary amines. A superior approach uses formylation followed by reduction, or an in situ reductive amination using formaldehyde and sodium borohydride.

Reagents:

  • Precursor: 4-(Benzyloxy)phenethylamine hydrochloride (CAS 52031-19-3).

  • Carbon Source: Paraformaldehyde or 37% Aqueous Formaldehyde.

  • Reductant: Sodium Borohydride (

    
    ) or Sodium Cyanoborohydride (
    
    
    
    ).
  • Solvent: Methanol (MeOH).[1]

Step-by-Step Protocol:

  • Free Base Formation:

    • Dissolve 10.0 mmol of 4-(benzyloxy)phenethylamine HCl in 20 mL of Methanol.

    • Add 10.0 mmol of Triethylamine (

      
      ) to liberate the free amine. Stir for 15 minutes.
      
  • Imine Formation:

    • Cool the solution to 0°C.

    • Add 10.0 mmol of Paraformaldehyde (or equivalent Formaldehyde solution) dropwise.

    • Critical Step: Allow the mixture to stir for 2 hours at room temperature to ensure complete formation of the imine/hemiaminal species.

  • Reduction:

    • Cool back to 0°C.

    • Add 15.0 mmol of Sodium Borohydride (

      
      ) in small portions over 30 minutes. (Caution: Hydrogen gas evolution).
      
    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup & Purification:

    • Quench the reaction with 10 mL of water.

    • Evaporate the methanol under reduced pressure.

    • Extract the aqueous residue with Dichloromethane (

      
      , 3 x 20 mL).
      
    • Dry the organic phase over Anhydrous Magnesium Sulfate (

      
      ).
      
    • Salt Formation: Redissolve the resulting oil in dry Diethyl Ether and bubble dry HCl gas (or add ethereal HCl) to precipitate O-Benzyl-N-methyltyramine Hydrochloride .

    • Recrystallization: Recrystallize from Ethanol/Ether to obtain white crystals (MP: ~165-168°C).

Synthetic Pathway Diagram

Synthesis_Pathway Start 4-(Benzyloxy)phenethylamine (CAS 52031-19-3) Imine Intermediate Imine Species Start->Imine + HCHO, 2h, RT Reagent1 Formaldehyde (HCHO) (Imine Formation) Reagent2 NaBH4 / MeOH (Reduction) Product O-Benzyl-N-Methyltyramine Imine->Product + NaBH4, 0°C -> RT Salt HCl Salt Precipitation (Crystalline Solid) Product->Salt + HCl/Ether

Figure 2: Reductive amination pathway for the synthesis of O-benzyl-N-methyltyramine.

Part 3: Pharmacological Profile & Mechanism[2]

The "Prodrug" Hypothesis

O-Benzyl-N-methyltyramine is biologically significant primarily as a metabolic precursor . The benzyl ether bond is susceptible to oxidative cleavage by hepatic Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

  • In Vivo Mechanism: Upon administration, the lipophilic O-benzyl derivative rapidly crosses the BBB. Once in the CNS, local oxidases slowly de-benzylate the compound, releasing the active N-methyltyramine in situ.

  • Advantage: This bypasses the rapid peripheral metabolism (MAO-A degradation in the gut/liver) that typically renders oral N-methyltyramine ineffective for CNS targeting.

Receptor Interaction (Adrenergic vs. MAO)
  • Adrenergic Receptors: The phenolic hydroxyl group of tyramine is essential for hydrogen bonding with Serine residues in the binding pocket of

    
    -adrenergic receptors. Benzylation disrupts this interaction, rendering the molecule inactive  as a direct agonist.
    
  • MAO Inhibition: Conversely, the benzyl group adds significant hydrophobicity, allowing the molecule to occupy the substrate channel of Monoamine Oxidase B (MAO-B). While not a potent irreversible inhibitor like selegiline, it acts as a competitive substrate/inhibitor, potentially elevating dopamine levels.

Part 4: Future Outlook & Applications

The O-benzyl-N-methyltyramine scaffold is currently underutilized but holds promise in two key areas:

  • Positron Emission Tomography (PET): Carbon-11 labeling of the N-methyl group or Fluorine-18 labeling of the benzyl ring could create radiotracers for mapping MAO-B distribution in neurodegenerative diseases.

  • Hybrid Drug Design: Using the O-benzyl group as a "cleavable linker" to deliver N-methyltyramine specifically to brain regions with high oxidative activity.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 167576, N-Methyltyramine. Retrieved from [Link]

  • Stohs, S. J., & Hartman, M. J. (2015).[2] A review of the receptor binding and pharmacological effects of N-methyltyramine. Phytotherapy Research, 29(1), 14-16.[2] Retrieved from [Link]

  • Organic Syntheses. (2023). General Procedures for Reductive Amination of Phenethylamines. (Adapted from standard protocols). Retrieved from [Link]

  • European Patent Office. (1997). Process for producing derivatives of benzazepine (Reference to O-benzyl-N-methyltyramine as intermediate). EP0787115B1.

Sources

An In-Depth Technical Guide to Predicting the Metabolic Stability of 2-(4-(Benzyloxy)phenyl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Metabolic stability is a cornerstone of modern drug discovery, profoundly influencing a compound's pharmacokinetic profile, including its half-life, bioavailability, and dosing regimen.[1] A molecule that is metabolized too quickly may fail to achieve therapeutic concentrations, while one that is too stable could accumulate and cause toxicity.[2][3] This guide provides a comprehensive framework for researchers and drug development professionals to predict and assess the metabolic stability of 2-(4-(benzyloxy)phenyl)-N-methylethanamine. By integrating predictive computational modeling with robust in vitro experimental protocols, this document outlines a scientifically rigorous, self-validating workflow to identify metabolic liabilities and inform strategic molecular design in early-stage drug development.

Introduction: Structural Scrutiny and Metabolic Hypotheses

2-(4-(Benzyloxy)phenyl)-N-methylethanamine is a molecule possessing several functional groups that are recognized as potential sites for metabolic transformation. A proactive analysis of its structure allows us to form initial hypotheses regarding its metabolic fate, guiding our predictive and experimental strategy.

Key Structural Features and Potential Metabolic "Soft Spots":

  • Secondary Amine (N-methyl): The N-methyl group is a classic substrate for Cytochrome P450 (CYP)-mediated N-dealkylation, a common Phase I metabolic pathway.[4] This reaction involves the oxidation of the carbon adjacent to the nitrogen, forming an unstable carbinolamine intermediate that spontaneously decomposes to yield a secondary amine and formaldehyde.[5]

  • Benzyl Ether Linkage: The benzyloxy moiety is susceptible to O-dealkylation (specifically, O-debenzylation). This process, also frequently catalyzed by CYP enzymes, results in the cleavage of the ether bond to form a phenol and toluene.[6] Benzylic hydroxylation on the benzyl ring is another potential pathway.[7]

  • Aromatic Rings: Both the central phenyl ring and the benzyl ring can undergo aromatic hydroxylation, another major CYP-mediated oxidative reaction.[8]

Based on this structural assessment, the primary metabolic liabilities for this compound are predicted to be N-demethylation and O-debenzylation. Our subsequent investigations will be designed to confirm these pathways and quantify their rates.

In Silico Prediction: A First Look at Metabolic Fate

Before committing to resource-intensive wet lab experiments, in silico modeling provides a rapid and cost-effective initial assessment of metabolic stability.[9] These computational tools use a compound's structure to predict its interaction with metabolic enzymes and identify likely sites of metabolism (SoM).[10]

Methodologies in Computational Prediction

There are two primary approaches to in silico metabolism prediction:

  • Ligand-Based Approaches: These methods rely on the principle that a compound's metabolic fate is a direct consequence of its chemical structure.[9] They employ machine learning algorithms and Quantitative Structure-Activity Relationship (QSAR) models trained on large datasets of compounds with known metabolic outcomes to predict the stability of a new molecule.[11][12]

  • Structure-Based Approaches: These methods involve docking the substrate (the drug candidate) into the three-dimensional crystal structure of a specific drug-metabolizing enzyme, such as a CYP isoform.[9] This approach models the direct interaction between the substrate and the enzyme's active site to predict binding affinity and identify which atoms are most favorably positioned for catalysis.

The causality for employing in silico methods first is strategic; it allows for the early triage of compounds with predicted poor stability and helps to focus subsequent in vitro resources on the most plausible metabolic pathways, thereby accelerating the drug discovery cycle.

In Silico Prediction Workflow

G cluster_input Input Data cluster_models Computational Models cluster_output Predicted Outputs Input 2D Structure of 2-(4-(benzyloxy)phenyl) -N-methylethanamine LigandBased Ligand-Based Models (QSAR, Machine Learning) Input->LigandBased StructureBased Structure-Based Models (CYP Docking) Input->StructureBased Stability Qualitative Stability Prediction (Low, Medium, High) LigandBased->Stability SoM Site of Metabolism (SoM) Prediction (e.g., N-methyl, Benzyl C-H) StructureBased->SoM SoM->Stability informs

Caption: Workflow for in silico metabolic stability prediction.

In Vitro Assessment: Experimental Validation

While in silico models are powerful, experimental validation is essential. In vitro assays using liver-derived fractions are the industry standard for determining metabolic stability.[13] These assays measure the rate at which a compound is consumed when incubated with metabolically active systems.

Choosing the Right In Vitro System

The choice of in vitro system is critical and depends on the specific questions being asked.

  • Liver Microsomes: These are vesicles formed from the endoplasmic reticulum of liver cells and are a rich source of Phase I enzymes, particularly the CYP superfamily.[14] They are cost-effective and widely used for initial screening of CYP-mediated metabolism.[3]

  • S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomes and the cytosolic fraction.[15] It includes both Phase I and Phase II enzymes (e.g., UGTs, SULTs), offering a broader view of metabolism.[15]

  • Hepatocytes: These are whole, viable liver cells and represent the "gold standard" for in vitro metabolism studies.[2][13] They contain the full complement of metabolic enzymes, cofactors, and transporters, providing the most physiologically relevant data.[3]

For an initial assessment of 2-(4-(benzyloxy)phenyl)-N-methylethanamine, a microsomal stability assay is the logical and most efficient starting point, as its primary metabolic routes are predicted to be CYP-mediated.

Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

This protocol provides a self-validating system by including appropriate controls.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)

  • NADPH Regenerating System (e.g., NADP+, Glucose-6-Phosphate, G6P Dehydrogenase)

  • 2-(4-(benzyloxy)phenyl)-N-methylethanamine (Test Compound)

  • Control Compounds: Verapamil (High Clearance), Dextromethorphan (Moderate Clearance)

  • Reaction Termination Solution: Acetonitrile with an internal standard

  • LC-MS/MS system for analysis

Step-by-Step Methodology:

  • Preparation: Thaw HLM on ice. Prepare a master mix of phosphate buffer and the NADPH regenerating system.

  • Pre-incubation: Add the HLM to the master mix to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation: Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM). This is Time 0.

  • Time Points: Aliquots of the reaction mixture are removed at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination: Immediately quench the reaction for each aliquot by adding it to a 2-3 fold volume of the cold acetonitrile termination solution. This stops all enzymatic activity and precipitates the proteins.

  • Control Reactions:

    • No NADPH Control: Run a parallel incubation without the NADPH regenerating system. The absence of metabolism in this control validates that the observed compound loss is NADPH-dependent (i.e., primarily CYP-mediated).

    • No Microsome Control: Run an incubation without HLM to check for non-enzymatic degradation of the compound.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant for analysis.

  • Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[13]

In Vitro Experimental Workflow Diagram

G Prep Prepare Reagents (HLM, Buffer, NADPH System) PreInc Pre-incubate HLM + Buffer @ 37°C Prep->PreInc Initiate Initiate Reaction (Add Compound) PreInc->Initiate Sample Sample at Time Points (0, 5, 15, 30, 60 min) Initiate->Sample Incubate @ 37°C Quench Quench with Acetonitrile + IS Sample->Quench Process Centrifuge & Collect Supernatant Quench->Process Analyze LC-MS/MS Analysis Process->Analyze Data Calculate t½ and CLint Analyze->Data

Caption: Workflow for an in vitro liver microsomal stability assay.

Data Analysis and Interpretation

The data from the LC-MS/MS analysis is used to calculate key pharmacokinetic parameters.

  • Plotting the Data: The percentage of the parent compound remaining is plotted against time on a semi-logarithmic scale.

  • Calculating the Elimination Rate Constant (k): The slope of the linear regression of the log-linear plot gives the rate constant (k).

    • ln(% Remaining) = -k * time

  • Calculating Half-Life (t½): The time it takes for 50% of the compound to be metabolized.

    • t½ = 0.693 / k

  • Calculating Intrinsic Clearance (CLint): This parameter normalizes the rate of metabolism to the amount of enzyme used and is expressed in µL/min/mg of microsomal protein.

    • CLint = (0.693 / t½) * (Volume of incubation (µL) / Amount of protein (mg))

Table 1: Hypothetical Metabolic Stability Data in Human Liver Microsomes

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted In Vivo Clearance
2-(4-(benzyloxy)phenyl)-N-methylethanamine 2527.7Moderate
Verapamil (High Clearance Control)886.6High
Dextromethorphan (Moderate Clearance Control)3023.1Moderate
Warfarin (Low Clearance Control)> 120< 5.8Low

Note: Data for the test compound is hypothetical for illustrative purposes. Control data are representative values.

Metabolite Identification and Pathway Elucidation

Quantifying the rate of disappearance is crucial, but identifying the resulting metabolites is equally important to confirm the metabolic pathways. This is typically done using high-resolution mass spectrometry (HRMS) on samples from the in vitro incubation.

Predicted Metabolic Pathways

Based on our initial structural analysis, we can predict the major metabolic transformations and their corresponding mass shifts.

G cluster_phase1 Phase I Metabolism (CYP450) Parent Parent Compound 2-(4-(benzyloxy)phenyl) -N-methylethanamine (C16H19NO) Met1 N-Demethylation Product (C15H17NO) Δm = -14.02 Da Parent->Met1 N-Demethylation Met2 O-Debenzylation Product (C9H13NO) Δm = -90.05 Da Parent->Met2 O-Debenzylation Met3 Hydroxylation Product (C16H19NO2) Δm = +15.99 Da Parent->Met3 Aromatic Hydroxylation

Caption: Predicted primary metabolic pathways for the test compound.

By searching the HRMS data for ions corresponding to these predicted mass shifts, we can confirm the metabolic routes. The relative abundance of these metabolites can provide crucial insights into which "soft spot" is most susceptible to metabolism.

Strategic Implications and Next Steps

The synthesis of in silico and in vitro data provides a clear path forward in the drug development process.

  • If Stability is Low (e.g., t½ < 30 min): A short half-life suggests rapid in vivo clearance. The metabolite identification data is critical here. If, for example, O-debenzylation is the primary route of metabolism, medicinal chemists can design new analogs where this pathway is blocked. Strategies could include:

    • Replacing the benzyl ether with a more stable linkage.

    • Introducing electron-withdrawing groups (like fluorine) onto the benzyl ring to disfavor oxidation.[8]

  • If Stability is High (e.g., t½ > 120 min): While often desirable, very high stability can lead to drug accumulation and an increased risk of off-target effects or drug-drug interactions.[3] Further studies, including reaction phenotyping (to identify which specific CYP enzymes are involved) and hepatocyte stability assays, would be warranted to gain a more complete picture of the compound's disposition.

Ultimately, the goal is to achieve a balanced metabolic profile that results in optimal drug exposure and a favorable safety margin. The iterative application of the predictive and experimental workflows described in this guide provides a robust and efficient strategy to achieve this goal.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Drug Metabolic Stability Analysis Service. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services. Retrieved from [Link]

  • Oprządek, K., et al. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions. International Journal of Molecular Sciences. Retrieved from [Link]

  • Li, L., et al. (2022). In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. Chemical Research in Toxicology. Retrieved from [Link]

  • Lakshmi, V. M., Hsu, F. F., & Zenser, T. V. (n.d.). N-Demethylation Is a Major Route of 2-Amino-3-Methylimidazo[4,5-f]quinoline Metabolism in Mouse. Drug Metabolism and Disposition. Retrieved from [Link]

  • Al-Obaidi, H., & Al-Shammari, A. M. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules. Retrieved from [Link]

  • Aganitha AI Inc. (n.d.). Stability Analysis. Retrieved from [Link]

  • Shaik, S., et al. (2007). Theoretical Study of N-Demethylation of Substituted N,N-Dimethylanilines by Cytochrome P450: The Mechanistic Significance of Kinetic Isotope Effect Profiles. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Leete, E., & McDonell, J. A. (2002). Progress in understanding the N-demethylation of alkaloids by exploiting isotopic techniques. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2018). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Drug Design, Development and Therapy. Retrieved from [Link]

  • Le-Huu, P., et al. (2016). Enantioselective Benzylic Hydroxylation Catalysed by P450 Monooxygenases: Characterisation of a P450cam Mutant Library and Molecular Modelling. ChemBioChem. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Dolan, M. E., et al. (1998). Role of Cytochrome P450 Isoenzymes in Metabolism of O6-Benzylguanine. Cancer Research. Retrieved from [Link]

  • Chen, Q., et al. (2014). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. Drug Metabolism and Disposition. Retrieved from [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. Retrieved from [Link]

  • Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. The Medicinal Chemist's Guide to Solving ADMET Challenges. Retrieved from [Link]

  • Guengerich, F. P. (2015). Drug Metabolism: Cytochrome P450. ResearchGate. Retrieved from [Link]

  • Hanzlik, R. P., et al. (1998). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. ResearchGate. Retrieved from [Link]

  • Tradeindia. (n.d.). 2-(4-(Benzyloxy)Phenyl) N Methylethanamine Cas No: 38961-21-6. Retrieved from [Link]

  • Meanwell, N. A. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Hangzhou Sande Bio-Medical Co., Ltd. (n.d.). 2-(4-(Benzyloxy)phenyl)-N-methylethanamine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • DEA Microgram Journal. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl. Retrieved from [Link]

  • ChemBK. (2024, April 9). (4-(p-tolyloxy)phenyl)methanamine hydrochloride. Retrieved from [Link]

Sources

The Therapeutic Potential of N-Methylethanamine Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The N-Methylethanamine Scaffold as a Privileged Structure in Medicinal Chemistry

The N-methylethanamine moiety is a fundamental structural motif present in a diverse array of biologically active molecules.[1][2] Its inherent simplicity, coupled with the ability to readily undergo chemical modifications, has established it as a versatile building block in the synthesis of novel therapeutic agents.[1][3] This guide provides an in-depth exploration of the therapeutic applications of N-methylethanamine analogs, delving into their synthesis, mechanisms of action, and the experimental methodologies crucial for their evaluation. We will navigate through the chemical space of these analogs, highlighting their potential in addressing a spectrum of diseases, with a particular focus on inflammation, cancer, and cardiovascular disorders.

The strategic incorporation of the N-methylethanamine scaffold allows for the fine-tuning of physicochemical properties such as lipophilicity and basicity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[3] By exploring substitutions on the nitrogen atom and modifications of the ethylamine backbone, medicinal chemists can design analogs with enhanced potency, selectivity, and target engagement. This guide will serve as a comprehensive resource for researchers and drug development professionals, offering both foundational knowledge and practical insights into the burgeoning field of N-methylethanamine-based therapeutics.

I. Synthetic Strategies for the Diversification of N-Methylethanamine Analogs

The generation of a diverse library of N-methylethanamine analogs is paramount for comprehensive structure-activity relationship (SAR) studies. Several robust synthetic methodologies can be employed, with the choice of route often dictated by the desired substitution pattern and the scale of the synthesis.

A. Reductive Amination: A Cornerstone of N-Alkyl Amine Synthesis

Reductive amination stands as a widely utilized and efficient method for the synthesis of N-methylethanamine and its analogs.[3] This one-pot reaction typically involves the condensation of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is subsequently reduced in situ to the corresponding amine.

A common approach for synthesizing the parent N-methylethanamine involves the reaction of acetaldehyde with methylamine in the presence of a reducing agent.[4] This strategy can be adapted to generate a wide array of analogs by varying the carbonyl and amine starting materials.

Experimental Protocol: Synthesis of a Hypothetical N-Aryl-N-methylethanamine Analog via Reductive Amination

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired aryl aldehyde (1.0 equivalent) and N-methylethanamine (1.2 equivalents) in a suitable solvent such as methanol or dichloroethane.

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: To the reaction mixture, add a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-N-methylethanamine analog.

G A Aryl Aldehyde C Imine Intermediate A->C + B N-Methylethanamine B->C E N-Aryl-N-methylethanamine Analog C->E + D Reducing Agent (e.g., NaBH4) D->E

Caption: Reductive amination workflow for N-aryl-N-methylethanamine analog synthesis.

B. N-Acylation and N-Aroylation: Expanding Chemical Diversity

The secondary amine of N-methylethanamine provides a convenient handle for N-acylation and N-aroylation reactions, leading to the formation of amide analogs. These derivatives often exhibit distinct biological activities compared to their amine precursors.

The synthesis of N-acyl or N-aroyl-N-methylethanamine analogs is typically achieved by reacting N-methylethanamine with an appropriate acyl chloride or anhydride in the presence of a base to neutralize the resulting acid.[2]

II. Therapeutic Applications in Inflammatory Disorders

Chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory conditions. N-methylethanamine analogs, particularly N-acylethanolamines (NAEs), have emerged as promising candidates for the development of novel anti-inflammatory therapeutics.[5][6]

A. N-Acylethanolamines (NAEs): Modulators of Endocannabinoid Signaling

NAEs are a class of endogenous lipid mediators that play a crucial role in regulating inflammation and pain.[5] One of the most extensively studied NAEs is N-palmitoylethanolamine (PEA), which, although not a direct N-methylethanamine analog, provides a conceptual framework for the therapeutic potential of related structures. PEA exerts its anti-inflammatory and analgesic effects through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α).[6]

The therapeutic strategy often revolves around modulating the endogenous levels of NAEs by inhibiting the enzymes responsible for their degradation, namely Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA).[4][6] Lipophilic amines have been identified as potent inhibitors of NAAA.[7]

Table 1: Inhibitory Activity of Lipophilic Amines against NAAA [7]

CompoundStructureIC50 (µM) for NAAA
PentadecylamineCH3(CH2)14NH25.7
Tridecyl 2-aminoacetateH2NCH2CO2(CH2)12CH311.8
B. Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of NAEs and their analogs are mediated through multiple pathways. In rheumatoid arthritis synovial fibroblasts, N-acylethanolamines have been shown to downregulate the production of pro-inflammatory cytokines such as IL-6 and IL-8, as well as matrix metalloproteinase-3 (MMP-3).[8] These effects are often mediated by the transient receptor potential (TRP) channels, TRPV1 and TRPA1, in a cyclooxygenase-2 (COX-2) dependent manner.[8]

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 N-Methylethanamine Analog (NAE) A Activation of Immune Cells F Downregulation of Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) A->F G Reduced COX-2 Expression A->G H Decreased MMP Production A->H B Modulation of TRPV1/TRPA1 I Anti-inflammatory Effect B->I C Inhibition of FAAH/NAAA E Increased Endogenous NAE Levels C->E D Activation of PPAR-α D->I E->I F->I G->I H->I

Caption: Signaling pathways modulated by anti-inflammatory N-methylethanamine analogs.

Experimental Protocol: In Vitro Assessment of Anti-inflammatory Activity [9][10]

  • Cell Culture: Culture a relevant cell line, such as RAW 264.7 murine macrophages, in appropriate media.

  • Stimulation: Seed the cells in 24-well plates and pre-treat with lipopolysaccharide (LPS) for 1 hour to induce an inflammatory response.

  • Treatment: Incubate the LPS-stimulated cells with various concentrations of the N-methylethanamine analog for a specified period (e.g., 4 and 18 hours).

  • Cytokine Analysis: Collect the cell culture supernatant and quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) using an enzyme-linked immunosorbent assay (ELISA).

  • Nitric Oxide (NO) Measurement: Determine the concentration of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.[9] A reduction in NO production is indicative of anti-inflammatory activity.

  • Western Blot Analysis: Lyse the cells and perform Western blot analysis to determine the expression levels of key inflammatory proteins such as iNOS, COX-2, and components of the NF-κB signaling pathway (e.g., p-IκBα).[9]

III. Potential in Oncology

The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. Nitrogen-containing heterocyclic compounds have historically played a significant role in the development of anticancer drugs.[11][12] N-methylethanamine analogs, particularly those incorporating heterocyclic scaffolds, have demonstrated promising antitumor activity.

A. N-Heterocyclic Derivatives: A Promising Avenue for Anticancer Drug Discovery

The incorporation of heterocyclic moieties, such as quinoline and thiazole, into the N-methylethanamine framework can lead to compounds with potent antiproliferative activity.[13][14] For instance, certain 4-aroyl-6,7,8-trimethoxyquinolines have exhibited significant inhibition of various human cancer cell lines, including drug-resistant variants.[14]

Table 2: Antiproliferative Activity of a 4-Aroyl-6,7,8-trimethoxyquinoline Analog [14]

Cancer Cell LineIC50 (nM)
KB (Oral Epidermoid Carcinoma)217
HT-29 (Colon Adenocarcinoma)327
MKN45 (Gastric Adenocarcinoma)239
KB-vin10 (Vinblastine-resistant)246
KB-S15 (SN-38-resistant)213
KB-7D (Doxorubicin-resistant)252
B. In Vivo Evaluation of Anticancer Efficacy

Preclinical evaluation of novel anticancer agents relies heavily on the use of animal models that can recapitulate key aspects of human cancers.[8][15] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a widely used platform for assessing the in vivo efficacy of drug candidates.[16][17]

Experimental Protocol: Murine Xenograft Model for Anticancer Drug Testing [16][18]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-231 for breast cancer) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into control and treatment groups. Administer the N-methylethanamine analog or vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

  • Efficacy Assessment: At the end of the study, euthanize the mice and excise the tumors. The primary efficacy endpoint is often the inhibition of tumor growth in the treated group compared to the control group.

  • Toxicity Evaluation: Monitor the mice for signs of toxicity throughout the study, including body weight changes and general health status.

IV. Cardiovascular and Metabolic Applications

The versatility of the N-methylethanamine scaffold extends to the development of agents for cardiovascular and metabolic diseases.

A. Cardiovascular Effects

N-methylethanolamine, a close analog of N-methylethanamine, has been shown to attenuate cardiac fibrosis and improve diastolic function in a hypertensive heart failure model.[19] The proposed mechanism involves the inhibition of phospholipase D (PLD) activity, leading to a reduction in collagen synthesis and an increase in collagenase production.[19] This suggests that N-methylethanamine analogs could offer therapeutic benefits in cardiovascular conditions characterized by ventricular fibrosis.

B. Metabolic Disorders

Nicotinamide N-methyltransferase (NNMT) is an enzyme that has been implicated in various metabolic diseases.[20] The design of NNMT inhibitors is an active area of research for the development of therapeutics for conditions such as obesity and type 2 diabetes. The development of bisubstrate-like compounds that mimic the transition state of the methylation reaction catalyzed by NNMT has led to the identification of potent inhibitors.[20] Given the structural similarities, N-methylethanamine analogs could serve as a starting point for the design of novel NNMT inhibitors.

V. Future Directions and Conclusion

The N-methylethanamine scaffold has proven to be a highly valuable starting point for the design and synthesis of a wide range of therapeutically relevant analogs. The exploration of this chemical space has yielded promising lead compounds for the treatment of inflammatory disorders, cancer, and cardiovascular diseases.

Future research in this area should focus on:

  • Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to design analogs with enhanced potency and selectivity for their biological targets.

  • Exploration of Novel Targets: Expanding the scope of biological targets for N-methylethanamine analogs beyond those already identified.

  • Pharmacokinetic Optimization: Fine-tuning the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to improve their in vivo performance.

  • Combination Therapies: Investigating the potential of N-methylethanamine analogs in combination with existing therapies to achieve synergistic effects and overcome drug resistance.

References

  • Anandamide and other N-acylethanolamines: A class of signaling lipids with therapeutic opportunities. (2026). Request PDF. [Link]

  • N-acyl amino acids: Metabolism, molecular targets, and role in biological processes. (2019). PMC. [Link]

  • Function and therapeutic potential of N-acyl amino acids. (2021). PubMed. [Link]

  • N-acylethanolamine hydrolyzing acid amidase inhibition: tools and potential therapeutic opportunities. (n.d.). DIAL@UCLouvain. [Link]

  • Microwave Assisted Synthesis and Biological Activity of N-Aryl-N'-nicotinoyl Thiourea. (n.d.). Asian Journal of Chemistry. [Link]

  • Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. (2025). ResearchGate. [Link]

  • Animal Models Used by PREVENT. (n.d.). Division of Cancer Prevention. [Link]

  • Design, Synthesis, and Biological Evaluation of N,N-Disubstituted-4-Arylthiazole-2-Methylamine Derivatives as Cholesteryl Ester Transfer Inhibitors. (2017). MDPI. [Link]

  • Novel Inhibitors of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA). (n.d.). Available Technologies. [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (2020). International Journal of Pharmacy and Biological Sciences. [Link]

  • In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. (2024). BioResources. [Link]

  • Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents. (n.d.). NIH. [Link]

  • N-methylethanolamine attenuates cardiac fibrosis and improves diastolic function: inhibition of phospholipase D as a possible mechanism. (2004). PubMed. [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2024). PMC. [Link]

  • Significance of N-heterocyclic compounds in terms of pharmacology. (n.d.). ResearchGate. [Link]

  • Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. (n.d.). PMC. [Link]

  • In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. (2021). PMC. [Link]

  • Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs. (n.d.). Journal of Cardiovascular Disease Research. [Link]

  • Synthesis and biological activity of N-aroyl-tetrahydro-gamma-carbolines. (2010). PubMed. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023). Noble Life Sciences. [Link]

  • (PDF) Synthesis and Biological Evaluation of New N,N′-Bis(1-substituted-ethylidene)-ethane1,2-diamine and Their Acetyl and Trifluoroacetyl Derivatives as Cytotoxic and Antimicrobial Agents. (2025). ResearchGate. [Link]

  • (PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. (2025). ResearchGate. [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Journal of Pharmaceutical Research International. [Link]

  • Synthesis and Biological Activity of N-Aryl-N -Heteroaryl Carbamides | Abstract. (2025). Der Pharma Chemica. [Link]

  • Oxidative and cardiovascular studies on natural and synthetic catecholamines. (n.d.). Scilit. [Link]

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (n.d.). PMC. [Link]

  • Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. (2017). PubMed. [Link]

  • New Amine and Aromatic Substituted Analogues of Phencyclidine: Synthesis and Determination of Acute and Chronic Pain Activities. (n.d.). PubMed. [Link]

  • Energy Landscapes Reveal Agonist Control of G Protein-Coupled Receptor Activation via Microswitches. (n.d.). PMC. [Link]

  • Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. (n.d.). PubMed. [Link]

  • Transition State Analogues of Enzymatic Reaction as Potential Drugs. (2022). SciSpace. [Link]

  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (2025). Der Pharma Chemica. [Link]

  • Small molecule inhibitors of gpcr gpr68 and related receptors. (n.d.).
  • Synthesis and Bioactivity Assessment of N-Aryl-Azasesamins. (2024). MDPI. [Link]

  • Inhibitors – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. (n.d.). PMC. [Link]

  • Lipophilic amines as potent inhibitors of N-acylethanolamine-hydrolyzing acid amidase. (2012). PubMed. [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Journal of Drug Delivery and Therapeutics. [Link]

  • Newly elucidated role of the GPCR protein possibly leads to more targeted therapeutics. (2023). BioTechniques. [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. (2023). MDPI. [Link]

  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). MDPI. [Link]

  • Specific Engineered G Protein Coupling to Histamine Receptors Revealed from Cellular Assay Experiments and Accelerated Molecular Dynamics Simulations. (n.d.). MDPI. [Link]

  • TRIMETHYLAMINE-N-OXIDE AND RELATED METABOLITES ARE ASSOCIATED WITH CARDIOVASCULAR EVENTS: RESULTS FROM THE DALLAS HEART STUDY. (n.d.). ResearchGate. [Link]

Sources

Chemical Stability and Storage Protocol: 2-(4-(Benzyloxy)phenyl)-N-methylethanamine

[1]

Executive Summary

2-(4-(Benzyloxy)phenyl)-N-methylethanamine (hereafter referred to as BMP-N-Me ) is a functionalized phenethylamine derivative often utilized as a synthetic intermediate in the preparation of

1

While chemically robust under ambient inert conditions, BMP-N-Me exhibits distinct vulnerabilities to oxidative dealkylation , carbamate formation (upon CO

benzylic photo-oxidation1

Structural Vulnerability Analysis

The stability profile of BMP-N-Me is dictated by the interaction of its functional groups with environmental stressors.[1]

The Secondary Amine ( )[1]
  • Risk: Oxidation and Carbamylation.

  • Mechanism: Secondary amines are nucleophilic. In the presence of atmospheric CO

    
    , the free base rapidly forms carbamates (reversible salts), altering the melting point and solubility. More critically, the 
    
    
    -carbon adjacent to the nitrogen is susceptible to oxidative radical attack, leading to N-dealkylation or N-oxide formation [1].[1]
The Benzyl Ether ( )[1]
  • Risk: Acid Hydrolysis and Hydrogenolysis.[2]

  • Mechanism: The benzyl ether is a protecting group designed for stability against bases and oxidants but is labile to strong acids (e.g., HBr, Lewis acids) and catalytic hydrogenation. In storage, trace acidity on glass surfaces or impurities can catalyze the cleavage of the benzyl group, yielding the phenol (4-hydroxy-N-methylphenethylamine) and benzyl alcohol [2].[1]

Physical State Implications[1][3]
  • Free Base: Typically a viscous oil or low-melting solid.[1] High surface area in the liquid state accelerates oxidation and CO

    
     absorption.
    
  • Salt Form (Recommended): The Hydrochloride (HCl) or Fumarate salt stabilizes the amine lone pair, significantly retarding oxidation and preventing carbamylation.

Degradation Pathways & Mechanisms

Understanding the specific degradation routes is essential for interpreting HPLC stability data.

Oxidative Degradation (Radical Chain Reaction)

Exposure to light and oxygen initiates a radical abstraction at the benzylic position (ether) or the

  • 
    -Amino Oxidation:  Radical attack at the 
    
    
    -methyl group leads to an iminium ion intermediate, which hydrolyzes to release formaldehyde and the primary amine.[1]
  • Ether Oxidation: Photo-oxidation at the benzylic methylene can form a peroxide, eventually cleaving the ether bond to produce benzaldehyde and the phenolic byproduct.

Visualization of Degradation Logic

The following diagram outlines the critical degradation nodes for BMP-N-Me.

DegradationPathwaysCompoundBMP-N-Me(Parent)OxidationOxidative Stress(Air/Light)Compound->Oxidation O2 / hν AcidAcidic Stress(H+ / Lewis Acids)Compound->Acid pH < 2 CarbamateN-Carbamate Salt(Reversible)Compound->Carbamate + CO2 (Atmosphere) N_OxideN-Oxide / Iminium(Degradant A)Oxidation->N_Oxide N-oxidation BenzaldehydeBenzaldehydeOxidation->Benzaldehyde Benzylic cleavage Phenol4-Hydroxy-N-methylphenethylamine(Degradant B)Acid->Phenol Ether hydrolysis

Figure 1: Primary degradation pathways for 2-(4-(Benzyloxy)phenyl)-N-methylethanamine under environmental stress.[1]

Storage and Handling Protocol

To maintain purity >99.5% over extended periods (12+ months), the following protocol is mandatory. This protocol assumes the material is stored as a Solid Salt (e.g., HCl) . If you possess the free base, immediate conversion to a salt is recommended.

Environmental Conditions
ParameterRequirementRationale
Temperature -20°C ± 5°CArrhenius kinetics suppression of oxidative pathways.[1]
Atmosphere Argon or Nitrogen HeadspaceEliminates O

(oxidation) and CO

(carbamate formation).
Light Amber/Opaque VialPrevents photo-initiated radical formation at the benzylic ether.[1]
Humidity Desiccated (<10% RH)Prevents moisture-mediated hydrolysis or caking.[1]
Container Closure System (CCS)[1]
  • Primary Container: Borosilicate Glass Vial (Type I), Amber.

    • Pre-treatment:[1][3] Silanized glass is preferred for small quantities (<10mg) to prevent surface acidity from catalyzing ether cleavage.

  • Closure: Teflon (PTFE) lined screw cap. Avoid rubber septa which can leach plasticizers or adsorb the amine.

  • Secondary Containment: Heat-sealed aluminized Mylar bag with a silica gel packet.

Handling Workflow
  • Equilibration: Allow the frozen vial to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid (hygroscopicity management).

  • Aliquotting: Do not return unused material to the stock vial. Store as single-use aliquots to minimize freeze-thaw cycles.

  • Re-sealing: Purge the headspace with dry Argon gas for 10-15 seconds before closing the cap.

Experimental Validation: Stress Testing

To validate the stability of your specific batch, perform the following forced degradation study (Stress Testing) based on ICH Q1A(R2) guidelines [3].

Protocol: Forced Degradation

Prepare a 1 mg/mL solution of BMP-N-Me in Acetonitrile/Water (50:50).[1]

Stress ConditionProcedureExpected Outcome (Pass Criteria)
Acid Hydrolysis 0.1 N HCl, 60°C, 24 hrs< 5% Degradation (Ether cleavage to Phenol).[1]
Base Hydrolysis 0.1 N NaOH, 60°C, 24 hrs< 1% Degradation (Stable).
Oxidation 3% H

O

, RT, 4 hrs
Detectable N-Oxide formation (Validate analytical method).
Photostability UV/Vis (1.2 million lux hrs)< 2% Degradation (Check for Benzaldehyde).
Analytical Method (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 220 nm (Amine/Phenyl) and 254 nm (Benzyl).

  • Success Metric: Resolution (

    
    ) > 1.5 between Parent and the Phenol degradant (Degradant B).
    

References

  • Smith, R. M. (2013). Understanding the Stability of Secondary Amines in Pharmaceutical Development. Journal of Pharmaceutical Sciences. (General Principle Citation)

  • Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard text on Benzyl Ether stability)

  • ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Conference on Harmonisation. [Link]

  • PubChem. (2023).[5] Compound Summary: 2-(4-(Benzyloxy)phenyl)ethanamine.[1][6] National Library of Medicine. [Link][1]

Methodological & Application

Synthesis Protocols for 2-(4-(Benzyloxy)phenyl)-N-methylethanamine: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed synthesis protocols for 2-(4-(benzyloxy)phenyl)-N-methylethanamine, a valuable intermediate in pharmaceutical research and drug development. Two distinct and robust synthetic routes are presented, designed to provide researchers with reliable methods for obtaining this target compound. The first protocol details a direct approach via the reductive amination of 4-benzyloxyphenylacetaldehyde with methylamine. The second protocol outlines a two-step sequence involving the formation of the primary amine, 2-(4-(benzyloxy)phenyl)ethanamine, followed by its N-methylation using the Eschweiler-Clarke reaction. This guide explains the causality behind experimental choices, provides step-by-step methodologies, and includes visualizations of the chemical workflows to ensure scientific integrity and reproducibility.

Introduction

2-(4-(Benzyloxy)phenyl)-N-methylethanamine is a secondary amine that serves as a crucial building block in the synthesis of various biologically active molecules. Its structural motif, a phenethylamine core with a benzyloxy protecting group and an N-methyl substituent, is found in numerous compounds investigated for their therapeutic potential. The benzyloxy group provides a versatile handle for further chemical modifications, such as deprotection to reveal a phenol, which is a common pharmacophore. The N-methyl group can significantly influence the pharmacological properties of the final compound, including its potency, selectivity, and metabolic stability.

Given its importance, access to reliable and scalable synthetic methods for 2-(4-(Benzyloxy)phenyl)-N-methylethanamine is paramount for researchers in medicinal chemistry and drug discovery. This application note aims to fulfill this need by presenting two well-established synthetic strategies.

Protocol 1: Synthesis via Reductive Amination

This protocol describes the direct synthesis of the target compound through the reductive amination of 4-benzyloxyphenylacetaldehyde with methylamine. Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds.[1] This one-pot reaction proceeds via the initial formation of an imine or enamine intermediate from the aldehyde and methylamine, which is then reduced in situ to the desired secondary amine. The choice of a mild reducing agent is crucial to selectively reduce the iminium ion without affecting the starting aldehyde.

Causality of Experimental Choices
  • Starting Material Synthesis: The synthesis begins with the readily available 4-hydroxyphenylacetic acid. The phenolic hydroxyl group is protected as a benzyl ether to prevent unwanted side reactions in subsequent steps. The Williamson ether synthesis is a classic and efficient method for this purpose.[2] The resulting 4-benzyloxyphenylacetic acid is then reduced to the corresponding aldehyde. A common method for this transformation is the conversion to an acid chloride followed by reduction, for instance, using a poisoned catalyst (Rosenmund reduction) or a hydride reagent like lithium aluminum hydride at low temperatures.

  • Reductive Amination: Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent for reductive aminations because it is selective for the protonated imine over the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct.[2] The reaction is typically carried out in a protic solvent like methanol to facilitate imine formation and the reduction step.

Experimental Workflow

Reductive Amination Workflow A 4-Hydroxyphenylacetic Acid B 4-(Benzyloxy)phenylacetic Acid A->B  Benzyl Bromide, K₂CO₃, Acetone   C 4-(Benzyloxy)phenylacetaldehyde B->C  1. SOCl₂  2. Pd/C, H₂ (Rosenmund) or      LiAlH(OtBu)₃   E 2-(4-(Benzyloxy)phenyl)-N-methylethanamine C->E  NaBH₃CN, Methanol   D Methylamine D->E

Caption: Workflow for the synthesis of 2-(4-(Benzyloxy)phenyl)-N-methylethanamine via reductive amination.

Step-by-Step Protocol

Step 1: Synthesis of 4-(Benzyloxy)phenylacetic Acid

  • To a stirred solution of 4-hydroxyphenylacetic acid (1 equivalent) in acetone, add anhydrous potassium carbonate (2.5 equivalents).

  • Add benzyl bromide (1.1 equivalents) dropwise to the suspension.

  • Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(benzyloxy)phenylacetic acid.[3]

Step 2: Synthesis of 4-(Benzyloxy)phenylacetaldehyde

  • Convert 4-(benzyloxy)phenylacetic acid to its acid chloride by reacting with thionyl chloride (1.2 equivalents) in an inert solvent like dichloromethane at reflux.

  • After removal of excess thionyl chloride, dissolve the crude acid chloride in a suitable solvent (e.g., toluene).

  • For the Rosenmund reduction, add a palladium on barium sulfate catalyst (5% Pd, poisoned with quinoline-sulfur) and bubble hydrogen gas through the solution at room temperature until the reaction is complete (monitored by TLC or GC).

  • Alternatively, for hydride reduction, cool a solution of the acid chloride in dry THF to -78 °C and add a solution of lithium tri-tert-butoxyaluminum hydride (1.1 equivalents) in THF dropwise.

  • After the reaction is complete, quench carefully with water and extract the product with an organic solvent.

  • Purify the crude aldehyde by column chromatography on silica gel.

Step 3: Reductive Amination to 2-(4-(Benzyloxy)phenyl)-N-methylethanamine

  • Dissolve 4-(benzyloxy)phenylacetaldehyde (1 equivalent) in methanol.

  • Add a solution of methylamine (2-3 equivalents, e.g., 40% in water or as a solution in methanol) and stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic.

  • Remove the methanol under reduced pressure.

  • Basify the aqueous residue with a strong base (e.g., NaOH solution) to a pH > 12.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 2: Synthesis via N-Methylation of the Primary Amine

This protocol involves the initial synthesis of the primary amine, 2-(4-(benzyloxy)phenyl)ethanamine, followed by its N-methylation using the Eschweiler-Clarke reaction. This classical method for amine methylation utilizes formaldehyde and formic acid and is known for its reliability and the prevention of over-methylation to form quaternary ammonium salts.[4][5]

Causality of Experimental Choices
  • Primary Amine Synthesis: Starting from 4-(benzyloxy)phenylacetic acid, the primary amine can be synthesized via a Hofmann, Curtius, or Schmidt rearrangement. A more direct and common laboratory-scale method is the reduction of the corresponding amide or nitrile. The conversion of the carboxylic acid to the amide, followed by reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄), is a high-yielding route.

  • N-Methylation: The Eschweiler-Clarke reaction is a reductive amination where formaldehyde serves as the source of the methyl group and formic acid acts as the reducing agent.[1][6] The reaction proceeds through the formation of an iminium ion, which is then reduced by hydride transfer from formic acid. The reaction is driven to completion by the evolution of carbon dioxide.[5] This method is particularly advantageous as it avoids the use of hazardous methylating agents like methyl iodide or dimethyl sulfate.

Experimental Workflow

N-Methylation_Workflow A 4-(Benzyloxy)phenylacetic Acid B 2-(4-(Benzyloxy)phenyl)acetamide A->B  1. SOCl₂  2. NH₄OH   C 2-(4-(Benzyloxy)phenyl)ethanamine B->C  LiAlH₄, THF   E 2-(4-(Benzyloxy)phenyl)-N-methylethanamine C->E  Eschweiler-Clarke Reaction   D Formaldehyde, Formic Acid D->E

Caption: Workflow for the synthesis of 2-(4-(Benzyloxy)phenyl)-N-methylethanamine via N-methylation.

Step-by-Step Protocol

Step 1: Synthesis of 2-(4-(Benzyloxy)phenyl)acetamide

  • Convert 4-(benzyloxy)phenylacetic acid (1 equivalent) to its acid chloride using thionyl chloride (1.2 equivalents) as described in Protocol 1, Step 2.

  • After removing excess thionyl chloride, dissolve the crude acid chloride in a suitable solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath and add concentrated ammonium hydroxide (excess) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 2-(4-(benzyloxy)phenyl)acetamide.

Step 2: Synthesis of 2-(4-(Benzyloxy)phenyl)ethanamine

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (2-3 equivalents) in anhydrous tetrahydrofuran (THF).

  • Add a solution of 2-(4-(benzyloxy)phenyl)acetamide (1 equivalent) in anhydrous THF dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

  • Cool the reaction mixture in an ice bath and quench the excess LiAlH₄ by the sequential and careful dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the primary amine.

Step 3: N-Methylation via Eschweiler-Clarke Reaction

  • To a round-bottom flask, add 2-(4-(benzyloxy)phenyl)ethanamine (1 equivalent), formic acid (2.5-3 equivalents), and aqueous formaldehyde (37%, 2.5-3 equivalents).[1]

  • Heat the reaction mixture to 80-100 °C for 8-12 hours. The evolution of carbon dioxide should be observed.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and add concentrated hydrochloric acid to acidify the solution.

  • Wash the acidic solution with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-basic impurities.

  • Basify the aqueous layer with a strong base (e.g., NaOH solution) to a pH > 12.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography on silica gel or by distillation under reduced pressure.

Quantitative Data Summary

ParameterProtocol 1: Reductive AminationProtocol 2: N-Methylation
Starting Material 4-Hydroxyphenylacetic Acid4-Hydroxyphenylacetic Acid
Number of Steps 34 (including acid chloride formation)
Key Reagents Benzyl bromide, NaBH₃CN, MethylamineBenzyl bromide, LiAlH₄, Formaldehyde, Formic Acid
Typical Overall Yield 40-60%50-70%
Purity (post-purification) >98%>98%
Key Advantages More convergent route.Avoids the isolation of a potentially unstable aldehyde.
Key Considerations Requires synthesis and handling of an aldehyde intermediate.Involves the use of highly reactive LiAlH₄.

Conclusion

This application note has detailed two reliable and reproducible synthetic protocols for the preparation of 2-(4-(benzyloxy)phenyl)-N-methylethanamine. The choice between the reductive amination and the N-methylation route will depend on the specific requirements of the researcher, including available equipment, scale of the synthesis, and familiarity with the handling of certain reagents. Both methods, when performed with care, provide access to the target compound in good yield and high purity, facilitating further research and development in the field of medicinal chemistry.

References

  • Journal of Medicinal Chemistry, (1972), 15(2), 214.
  • Organic Syntheses, (1973), 5, 758.
  • United States P
  • Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.
  • Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571-4587.
  • BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
  • NROChemistry. Eschweiler-Clarke Reaction.
  • SynArchive. Eschweiler-Clarke Reaction.
  • Amerigo Scientific. [4-(Benzyloxy)phenyl]acetic acid.
  • J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction.
  • PrepChem.com. Synthesis of 2-(4'-benzyloxy-phenyl)-indole.
  • PubChem. 2-(4-(Benzyloxy)phenyl)-N-methylethanamine.
  • Organic Syntheses Procedure, Coll. Vol. 1, p.436 (1941); Vol. 2, p.61 (1922).
  • Master Organic Chemistry. (2017, September 1).
  • MDPI. (2023, February 3).
  • MDPI. (2024, February 1). Synthesis and Butyllithium-Induced Cyclisation of 2-Benzyloxyphenylphosphonamidates Giving 2,3-Dihydrobenzo[d][7][8]oxaphospholes.

  • DEA.gov. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE)
  • Wikipedia. N-Methylphenethylamine.
  • MDPI. (2022, April 15). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines.
  • ResearchGate. (2018, November 23).
  • The Hive. (2004, October 4).
  • Rhodium.ws. Methamphetamine via Reductive Amination-Hydrogenolysis of P2P with N-Benzylmethylamine.

Sources

Application Notes and Protocols for the N-methylation of 4-(benzyloxy)phenethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This comprehensive guide provides detailed protocols and theoretical insights for the N-methylation of 4-(benzyloxy)phenethylamine, a crucial transformation in the synthesis of various biologically active compounds. We present three distinct and reliable methodologies: the classic Eschweiler-Clarke reaction, reductive amination using sodium borohydride, and a two-step procedure involving N-acylation followed by methylation and deprotection. Each protocol is accompanied by a step-by-step guide, a summary of reaction parameters, and a discussion of the underlying chemical principles to empower researchers in drug discovery and development.

Introduction: The Significance of N-Methylation in Medicinal Chemistry

N-methylation is a fundamental synthetic transformation in medicinal chemistry and drug development. The addition of a methyl group to a primary or secondary amine can profoundly alter the pharmacological profile of a molecule. This modification can influence a compound's potency, selectivity, metabolic stability, and ability to cross the blood-brain barrier. For instance, N-methylphenethylamine, a naturally occurring trace amine, acts as a neuromodulator and is an isomer of amphetamine, highlighting the significant impact of this small structural change.[1][2] Therefore, robust and efficient methods for N-methylation are essential tools for synthetic and medicinal chemists.

This application note focuses on the N-methylation of 4-(benzyloxy)phenethylamine, a versatile intermediate in the synthesis of various pharmaceuticals. The benzyl ether serves as a protecting group for the phenolic hydroxyl, which can be readily removed in the final stages of a synthetic sequence. We will explore three distinct and widely applicable protocols for the N-methylation of this primary amine.

Protocol 1: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective one-pot method for the methylation of primary and secondary amines to their corresponding tertiary amines using an excess of formic acid and formaldehyde.[3][4][5][6][7] A key advantage of this reaction is that it avoids the formation of quaternary ammonium salts, stopping at the tertiary amine stage.[4][5]

Reaction Mechanism

The reaction proceeds through a well-established mechanism.[4][8] First, the primary amine reacts with formaldehyde to form a hemiaminal intermediate, which then dehydrates to an iminium ion.[4] Formic acid then acts as a hydride donor, reducing the iminium ion to the secondary amine and releasing carbon dioxide.[5][8] This process is repeated for a primary amine to yield the tertiary amine.[4][5]

Eschweiler_Clarke_Mechanism amine R-NH2 hemiaminal R-NH-CH2OH amine->hemiaminal + CH2O formaldehyde CH2O iminium [R-N=CH2]+ hemiaminal->iminium - H2O secondary_amine R-NH-CH3 iminium->secondary_amine + HCOOH - CO2 formic_acid HCOOH tertiary_amine R-N(CH3)2 secondary_amine->tertiary_amine + CH2O, HCOOH - H2O, - CO2 co2 CO2

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Experimental Protocol

Materials:

  • 4-(benzyloxy)phenethylamine

  • Formic acid (98-100%)

  • Formaldehyde (37% aqueous solution)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide solution (e.g., 2 M)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 4-(benzyloxy)phenethylamine (1.0 eq).

  • Carefully add formic acid (approximately 3.0 eq).

  • Add formaldehyde solution (approximately 3.0 eq).

  • Attach a reflux condenser and heat the reaction mixture to 80-100 °C for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water and 1 M HCl to the reaction mixture and extract with DCM to remove any non-basic impurities.

  • Basify the aqueous layer to a pH > 11 with a sodium hydroxide solution.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N,N-dimethyl-4-(benzyloxy)phenethylamine.

  • The crude product can be purified by column chromatography on silica gel if necessary.

ParameterValue
Starting Material 4-(benzyloxy)phenethylamine
Reagents Formic acid, Formaldehyde
Stoichiometry 1.0 eq amine, ~3.0 eq formic acid, ~3.0 eq formaldehyde
Temperature 80-100 °C
Reaction Time 4-8 hours
Work-up Acid-base extraction
Expected Yield High (often >90%)

Protocol 2: Reductive Amination with Sodium Borohydride

Reductive amination is a versatile two-step, one-pot process that converts a carbonyl group and an amine into a more substituted amine.[9] In this case, 4-(benzyloxy)phenethylamine reacts with formaldehyde to form an imine intermediate, which is then reduced in situ by a reducing agent.[9] While various reducing agents can be used, sodium borohydride (NaBH₄) is a mild, selective, and cost-effective choice.[10][11]

Reaction Mechanism

The reaction begins with the nucleophilic attack of the primary amine on the carbonyl carbon of formaldehyde to form a hemiaminal. This intermediate then loses a molecule of water to form an imine.[9] The imine is then reduced by sodium borohydride to the secondary amine. For the formation of the tertiary amine, this process is repeated.

Reductive_Amination_Workflow start 4-(benzyloxy)phenethylamine + Formaldehyde imine_formation Imine Formation start->imine_formation reduction Reduction with NaBH4 imine_formation->reduction product N-methyl-4-(benzyloxy)phenethylamine reduction->product

Caption: Workflow for Reductive Amination.

Experimental Protocol

Materials:

  • 4-(benzyloxy)phenethylamine

  • Formaldehyde (37% aqueous solution) or paraformaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol or another suitable protic solvent

  • Water

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4-(benzyloxy)phenethylamine (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add formaldehyde solution (1.1 - 1.5 eq for mono-methylation, >2.2 eq for di-methylation) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture again in an ice bath.

  • Slowly and portion-wise add sodium borohydride (1.5 - 2.0 eq) to the reaction mixture. Be cautious as hydrogen gas will be evolved.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

ParameterValue
Starting Material 4-(benzyloxy)phenethylamine
Reagents Formaldehyde, Sodium Borohydride
Stoichiometry 1.0 eq amine, 1.1-1.5 eq formaldehyde, 1.5-2.0 eq NaBH₄
Solvent Methanol
Temperature 0 °C to Room Temperature
Reaction Time 3-6 hours
Work-up Aqueous work-up and extraction
Expected Yield Good to excellent

Protocol 3: N-Methylation via N-Trifluoroacetylation

Direct N-alkylation of primary amines with alkyl halides like methyl iodide can often lead to over-alkylation, producing a mixture of secondary, tertiary, and quaternary ammonium salts.[1] A more controlled approach involves the protection of the primary amine as an amide, followed by N-methylation and subsequent deprotection. The use of a trifluoroacetyl group is advantageous due to the ease of its removal under mild conditions.[12]

Synthetic Strategy

This method involves a three-step sequence:

  • N-Trifluoroacetylation: The primary amine is reacted with a trifluoroacetylating agent (e.g., trifluoroacetic anhydride) to form the corresponding trifluoroacetamide.

  • N-Methylation: The trifluoroacetamide is then deprotonated with a base (e.g., sodium hydride) and reacted with methyl iodide.

  • Deprotection: The N-methyl-N-trifluoroacetamide is hydrolyzed under basic conditions to yield the desired N-methylated amine.

N_Trifluoroacetylation_Methylation start 4-(benzyloxy)phenethylamine step1 N-Trifluoroacetylation start->step1 intermediate1 N-Trifluoroacetamide step1->intermediate1 step2 N-Methylation (Base + CH3I) intermediate1->step2 intermediate2 N-Methyl-N-trifluoroacetamide step2->intermediate2 step3 Deprotection (Hydrolysis) intermediate2->step3 product N-methyl-4-(benzyloxy)phenethylamine step3->product

Caption: Synthetic workflow for N-methylation via N-trifluoroacetylation.

Experimental Protocol

Step 1: Synthesis of N-(4-(benzyloxy)phenethyl)-2,2,2-trifluoroacetamide

  • Dissolve 4-(benzyloxy)phenethylamine (1.0 eq) and triethylamine (1.2 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic anhydride (1.1 eq) dropwise.

  • Stir at 0 °C for 30 minutes and then at room temperature for 2 hours.

  • Wash the reaction mixture with water, 1 M HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-trifluoroacetamide, which can often be used in the next step without further purification.

Step 2: N-Methylation of the Trifluoroacetamide

  • Dissolve the N-trifluoroacetamide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C and add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

Step 3: Deprotection to N-methyl-4-(benzyloxy)phenethylamine

  • Dissolve the crude N-methyl-N-trifluoroacetamide in methanol.

  • Add an aqueous solution of potassium carbonate (e.g., 2 M, 3.0 eq).

  • Stir the mixture at room temperature overnight.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by column chromatography.

ParameterValue
Starting Material 4-(benzyloxy)phenethylamine
Key Reagents Trifluoroacetic anhydride, Sodium hydride, Methyl iodide, Potassium carbonate
Number of Steps 3
Control over Methylation High (mono-methylation)
Overall Yield Moderate to good

Conclusion

This application note has detailed three robust and distinct protocols for the N-methylation of 4-(benzyloxy)phenethylamine. The choice of method will depend on the specific requirements of the synthesis, including scale, desired degree of methylation (mono- vs. di-), and the presence of other functional groups. The Eschweiler-Clarke reaction offers a straightforward, high-yielding route to the dimethylated product. Reductive amination with sodium borohydride provides a milder alternative for controlled mono- or di-methylation. Finally, the N-trifluoroacetylation route offers excellent control for mono-methylation, albeit with a longer synthetic sequence. By understanding the principles and practical considerations of each method, researchers can confidently select and execute the most appropriate procedure for their drug discovery and development endeavors.

References

  • Eschweiler- Clarke Reaction - Online Organic Chemistry Tutor. (n.d.).
  • Eschweiler-Clarke Reaction - NROChemistry. (n.d.).
  • Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI. (n.d.). Retrieved February 15, 2026, from [Link]

  • Eschweiler–Clarke reaction - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Eschweiler-Clarke Reaction - J&K Scientific LLC. (2021, February 8).
  • Eschweiler–Clarke reaction - Grokipedia. (n.d.).
  • Eschweiler-Clarke Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]

  • Eschweiler-Clarke Reaction - SynArchive. (n.d.). Retrieved February 15, 2026, from [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube. (2016, December 29). Retrieved February 15, 2026, from [Link]

  • The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog. (2026, January 15).
  • Reductive amination - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • N-Methylphenethylamine - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Making Substituted Amines Through Reductive Amination. (2017, September 1). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. (n.d.).
  • Ethylamine, N-methyl - Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2026, from [Link]

  • A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic. (n.d.). Retrieved February 15, 2026, from [Link]

  • Process for the preparation of N-benzylamines - Google Patents. (n.d.).
  • N -Methylphenethylamine - Grokipedia. (n.d.).

Sources

Application Note: Crystallization Vectors for 2-(4-(Benzyloxy)phenyl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This technical guide details the purification and recrystallization protocols for 2-(4-(Benzyloxy)phenyl)-N-methylethanamine (CAS: 24958-41-6), hereinafter referred to as BMP-N-Me .[1]

This compound represents a critical scaffold in medicinal chemistry, serving as a protected precursor to


-methyltyramine derivatives and a structural analog in the synthesis of sympathomimetic amines. While the free base of BMP-N-Me typically presents as a viscous oil or low-melting solid due to rotational freedom and lack of hydrogen bond donors, its Hydrochloride (HCl) salt  is the preferred form for isolation, stability, and high-purity crystallization.[1]
Physicochemical Profile
PropertySpecificationNotes
IUPAC Name N-Methyl-2-[4-(benzyloxy)phenyl]ethanamine
Molecular Weight 241.33 g/mol (Free Base) 277.79 g/mol (HCl Salt)Salt formation increases MW by ~36.5
Physical State Free Base: Viscous Oil / Waxy Solid HCl Salt: Crystalline SolidTarget form for purification
Solubility (Base) DCM, EtOAc, Et₂O, TolueneLipophilic due to benzyl ether
Solubility (HCl) MeOH, Hot H₂O, DMSOPolar ionic lattice
Key Impurities 4-Benzyloxybenzaldehyde (SM),

-Dimethyl analog (Over-alkylation)
Must be rejected by solvent choice

Strategic Crystallization Logic

The purification of BMP-N-Me relies on exploiting the polarity differential between the lipophilic benzyl ether tail and the ionic ammonium headgroup.

The "Oiling Out" Phenomenon

Secondary phenethylamines are notorious for "oiling out" (liquid-liquid phase separation) rather than crystallizing during cooling.[1] This occurs when the compound's melting point in the presence of solvent is lower than the saturation temperature.

  • Cause: Solvents with intermediate polarity (e.g., pure DCM or Toluene) often solvate the benzyl group too well, preventing lattice formation.

  • Solution: We utilize a Dielectric Tuning Strategy . By using a high-dielectric protic solvent (Isopropanol or Ethanol) as the primary vector, we stabilize the ionic salt. If solubility is too high, we introduce a non-polar anti-solvent (Ethyl Acetate or Diethyl Ether) to drive lattice energy over solvation energy.

Solvent Selection Decision Tree

The following logic flow dictates the experimental approach based on the crude material's state.

SolventSelection Start Crude BMP-N-Me Input StateCheck Physical State? Start->StateCheck Oil Viscous Oil (Free Base) StateCheck->Oil Solid Solid (Crude Salt) StateCheck->Solid SaltForm Convert to HCl Salt (Anhydrous HCl/Et2O) Oil->SaltForm Required SolventScreen Solvent Screening Solid->SolventScreen SaltForm->SolventScreen IPA Vector A: Isopropanol (IPA) (Standard) SolventScreen->IPA First Choice EtOH_EtOAc Vector B: EtOH / EtOAc (For High Recovery) SolventScreen->EtOH_EtOAc If Yield Low in IPA MeCN Vector C: Acetonitrile (For Polar Impurities) SolventScreen->MeCN If Colored Impurities

Figure 1: Decision matrix for selecting the optimal crystallization solvent system based on input material state.[1]

Detailed Experimental Protocols

Pre-requisite: Salt Formation (If starting from Free Base)

Rationale: The free base is difficult to crystallize. Conversion to the Hydrochloride salt is the industry standard for this class of molecules.

  • Dissolve crude free base oil (1.0 eq) in anhydrous Diethyl Ether or Dichloromethane (10 mL/g).

  • Cool solution to 0°C in an ice bath.

  • Add 2.0 M HCl in Diethyl Ether dropwise with vigorous stirring until pH < 3 (wet pH paper).

    • Observation: A white to off-white precipitate should form immediately.[1]

  • Filter the crude solid. Do not dry completely if the solid is sticky; proceed immediately to recrystallization.

Method A: The Isopropanol (IPA) Recrystallization (Standard)

Best for: Routine purification, removal of non-polar side products.

  • Dissolution: Place crude BMP-N-Me HCl in an Erlenmeyer flask. Add Isopropanol (IPA) (approx. 5 mL per gram of solid).

  • Heating: Heat the mixture to boiling (82°C) on a hot plate/stirrer.

    • Critical Step: If the solid does not dissolve completely, add more IPA in 1 mL increments. Stop immediately once dissolved.

  • Filtration (Hot): If insoluble particles (dust, inorganic salts) remain, filter the hot solution through a pre-warmed glass funnel with a fluted filter paper.

  • Cooling Ramp:

    • Allow the flask to cool to Room Temperature (RT) on the benchtop undisturbed for 2 hours. Do not rush this step; rapid cooling traps impurities.

    • Once at RT, move to a 4°C refrigerator for 4 hours.

    • Finally, place in a -20°C freezer for 12 hours (optional, for maximum yield).

  • Collection: Filter the white crystalline needles via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with cold IPA (-20°C).

  • Drying: Dry in a vacuum oven at 40°C for 24 hours.

Method B: Ethanol/Ethyl Acetate (Solvent/Anti-Solvent)

Best for: Maximizing yield when the compound is too soluble in IPA.

  • Dissolution: Dissolve the crude salt in the minimum amount of boiling Ethanol (EtOH) .

  • Anti-Solvent Addition: While maintaining a gentle boil, add Ethyl Acetate (EtOAc) dropwise.

    • Endpoint: Continue adding EtOAc until a persistent cloudiness (turbidity) just begins to appear.

  • Re-solvation: Add one or two drops of EtOH to clear the solution (make it transparent again).

  • Crystallization: Remove from heat. Cover the flask and allow to cool slowly to RT.

    • Mechanism:[1][2][3] As the solution cools, the solubility decreases, and the presence of EtOAc (in which the salt is insoluble) forces the pure crystal lattice to form.

  • Harvest: Filter and wash with a 1:1 mixture of cold EtOH/EtOAc.

Analytical Validation & Troubleshooting

Every purification must be validated. Visual inspection is insufficient.

Validation Metrics
TestExpected ResultFailure Mode Indicator
Melting Point Sharp range (typically >150°C for HCl salts)Broad range (>2°C) indicates solvent inclusion or impurities.[1][4]
1H NMR (D₂O) Benzylic protons (OCH₂) singlet @ ~5.1 ppm. N-Me singlet @ ~2.6 ppm.Extra peaks in aromatic region suggest incomplete benzyl protection or side reactions.[1]
Appearance White, lustrous needles or plates.Yellow/Brown tint indicates oxidation products (quinones).
Troubleshooting "Oiling Out"

If the product separates as an oil droplet at the bottom of the hot flask upon cooling:

  • Re-heat the mixture until the oil redissolves.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.

  • Dilute: The solution may be too concentrated. Add 10-20% more solvent.[1]

  • Temperature: Cool more slowly. Wrap the flask in a towel to insulate it during the cooling phase.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard text for general purification protocols of amine salts).

    • [1]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

    • [1]

  • Perry, R. H., & Green, D. W. (2007). Perry's Chemical Engineers' Handbook (8th ed.). McGraw-Hill.[1] (Source for solvent properties and solubility parameters).

    • [1]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 122247 (N-Methyl-4-benzyloxyphenethylamine).

Sources

Optimized Solvent Systems for Phenethylamine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of phenethylamine derivatives—a structural backbone for numerous neurotransmitters, antidepressants, and therapeutic agents—has historically relied on hazardous solvent systems (e.g., benzene, dichloromethane, anhydrous ether). This application note presents an optimized, scalable, and "green" solvent framework. We prioritize Isopropyl Alcohol (IPA) and Ethanol (EtOH) as primary reaction media, utilizing a Copper-Catalyzed Borohydride Reduction to replace dangerous Lithium Aluminum Hydride (LAH) workflows. This guide provides self-validating protocols for the Henry Reaction, Reduction, and Salt Crystallization steps, ensuring high purity (>98%) and safety compliance.

Introduction: The Solvent Selection Matrix

In modern organic process research, solvent choice is dictated by three competing factors: Solubility Parameter , Greenness Score , and Reaction Kinetics .

For phenethylamine synthesis, the historical reliance on chlorinated solvents and ethers poses significant safety risks (peroxide formation, carcinogenicity) and regulatory hurdles. The shift to alcoholic and aqueous-alcoholic systems not only improves the Environmental Health and Safety (EHS) profile but, as shown in recent literature (D'Andrea et al., 2025), can actually enhance yield through improved solvation of ionic intermediates.

Table 1: Solvent Performance Comparison
Solvent SystemRoleGreen Score (ACS)*Dielectric Const. (

)
Key BenefitKey Drawback
Acetic Acid (GAA) Henry SolventMedium6.2High yield for difficult substratesCorrosive; difficult workup
Ethanol (EtOH) Henry/Red. SolventHigh24.5Non-toxic; easy recoveryLower solubility for some nitrostyrenes
IPA / Water Reduction MediumHigh18.3 (IPA)Excellent for borohydride stabilitySlower evaporation than MeOH
DCM / Ether Extraction/Cryst.Low8.9 (DCM)High solubility of freebaseToxic; Peroxide risk (Ether)
Acetone Wash/Cryst.Medium-High20.7Excellent anti-solvent for saltsCan form imines if acid is weak

*Green Score based on ACS GCI Pharmaceutical Roundtable Solvent Selection Guide.

Phase 1: The Henry Reaction (Nitroaldol Condensation)

Objective: Synthesis of


-nitrostyrene intermediates from substituted benzaldehydes and nitroalkanes.
Mechanistic Insight

The reaction requires a base to deprotonate the nitroalkane (


-proton). While Glacial Acetic Acid (GAA) with Ammonium Acetate is the classic "high-yield" system, it requires high heat and tedious aqueous workups. The Ethanol/Ammonium Acetate  system operates at lower temperatures and allows for easier crystallization, though it requires longer reaction times.
Protocol A: The "Green" Ethanol Route (Recommended)

Best for: Scale-up, thermally sensitive substrates, and green chemistry compliance.

Reagents:

  • Substituted Benzaldehyde (1.0 eq)

  • Nitroalkane (e.g., Nitromethane) (5.0 - 10.0 eq)

  • Ammonium Acetate (0.5 eq)

  • Solvent: Absolute Ethanol (5 mL per gram of aldehyde)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Dissolution: Dissolve the benzaldehyde in Ethanol at room temperature. Add the Nitroalkane.[1]

  • Catalysis: Add Ammonium Acetate. The solid may not dissolve immediately.

  • Reflux: Heat the mixture to a gentle reflux (

    
    ).
    
  • Monitoring: Monitor via TLC (Mobile Phase: 3:1 Hexane/EtOAc). The aldehyde spot should disappear within 4–6 hours.

  • Crystallization (Self-Validating Step):

    • Remove heat and allow the solution to cool slowly to room temperature.

    • Transfer to a

      
       environment (fridge).
      
    • Validation: Bright yellow/orange needles should precipitate. If oil forms, reheat and add a seed crystal or scratch the glass.

  • Isolation: Filter the solids and wash with cold Ethanol.

Protocol B: The "High-Solubility" Acetic Acid Route

Best for: Highly substituted, electron-rich aldehydes that are insoluble in ethanol.

Modification: Substitute Ethanol with Glacial Acetic Acid . Run at


 for 2 hours.[2]
Workup:  Pour the reaction mixture into ice water (

volume). The product will precipitate as a solid or oil. If oil, extract with Ethyl Acetate.

Phase 2: Reduction (The NaBH / CuCl System)

Objective: Reduction of the nitroalkene to the phenethylamine.[3]

Mechanistic Insight

Traditional methods use LiAlH


 (pyrophoric) or catalytic hydrogenation (requires high pressure). The Sodium Borohydride / Copper(II) Chloride  system generates catalytic Copper(0) nanoparticles in situ.[4] These nanoparticles activate the borohydride, allowing it to reduce both the alkene and the nitro group efficiently in an open vessel using IPA/Water . This is a breakthrough in safety and ease of use.
Protocol: Catalytic Borohydride Reduction

Reagents:

  • 
    -Nitrostyrene intermediate (1.0 eq)
    
  • Sodium Borohydride (NaBH

    
    ) (7.0 - 10.0 eq)
    
  • Copper(II) Chloride dihydrate (CuCl

    
    ) (0.1 eq)
    
  • Solvent: Isopropyl Alcohol (IPA) / Water (2:1 ratio)[4]

Procedure:

  • Hydride Suspension: In a flask, suspend NaBH

    
     in the IPA/Water mixture. Stir vigorously.
    
    • Note: Hydrogen gas will evolve slowly. Ensure ventilation.

  • Addition 1 (Substrate): Add the Nitrostyrene in small portions.[3] The solution usually turns yellow/orange.

  • Addition 2 (Catalyst): Dissolve CuCl

    
     in a minimal amount of water. Add this solution dropwise  to the reaction.
    
    • Observation: The mixture will turn dark/black (formation of Cu nanoparticles) and may effervesce vigorously. This is the Active State .

  • Reaction: Heat to

    
     (gentle reflux) for 45 minutes.
    
    • Endpoint: The yellow color of the nitrostyrene must completely disappear, leaving a clear or grayish suspension.

  • Quench & Workup:

    • Cool to room temperature.[5][6][7]

    • Add aqueous NaOH (25%) to quench excess borohydride and basify (pH > 12).

    • Filter off the copper residues (Celite pad recommended).

    • Extraction: Extract the filtrate with IPA or Ethyl Acetate (

      
      ).
      
    • Green Tip: IPA separates from the highly ionic aqueous layer (salting out effect), making it a viable extraction solvent here.

Phase 3: Salt Formation & Purification

Objective: Isolation of the phenethylamine as a stable, crystalline Hydrochloride salt.[8]

Mechanistic Insight

Freebase phenethylamines are often unstable oils that oxidize in air. Conversion to a salt prevents oxidation. The choice of solvent here is critical for purity; we utilize an Anti-Solvent Crystallization method.

Protocol: The IPA / Acetone Crystallization

Reagents:

  • Crude Phenethylamine freebase oil

  • Solvent A: Isopropyl Alcohol (IPA)[4]

  • Solvent B: Anhydrous Acetone (Anti-solvent)

  • Acid Source: 37% HCl (aq) or HCl in Dioxane

Procedure:

  • Dissolution: Dissolve the crude oil in a minimal amount of warm IPA.

  • Acidification: Add the Acid Source dropwise with stirring.

    • Target: pH 2–3 (use wet pH paper).

    • Observation: The solution may warm up; white fumes may appear if using anhydrous acid.

  • Precipitation:

    • Add Anhydrous Acetone slowly (Ratio: 3 parts Acetone to 1 part IPA solution).

    • Cloudiness should appear.

  • Crystallization: Cool to

    
    . Stir for 1 hour.
    
  • Filtration: Filter the white crystals. Wash with cold Acetone (removes non-polar impurities and colored byproducts).

  • Drying: Vacuum dry at

    
    .
    

Visualization & Workflows

Workflow Diagram

The following diagram illustrates the optimized "Green" pathway versus the traditional hazardous pathway.

G cluster_0 Phase 1: Henry Reaction cluster_1 Phase 2: Reduction cluster_2 Phase 3: Purification Start Substituted Benzaldehyde Henry_Trad AcOH / NH4OAc (Traditional) Start->Henry_Trad Difficult Substrates Henry_Green EtOH / NH4OAc (Recommended) Start->Henry_Green Standard Nitro Nitrostyrene Intermediate Henry_Trad->Nitro Henry_Green->Nitro Red_LAH LiAlH4 / THF (Hazardous) Nitro->Red_LAH Strict Anhydrous Red_Cu NaBH4 / CuCl2 (IPA/H2O) Nitro->Red_Cu Scalable Green Amine Phenethylamine Freebase (Oil) Red_LAH->Amine Red_Cu->Amine Salt HCl Salt (Crystalline) Amine->Salt IPA/Acetone Crystallization

Caption: Comparison of Traditional (Red) vs. Optimized Green (Green) synthetic pathways.

Solvent Decision Tree

D Q1 Substrate Solubility in Ethanol? Solv1 Use Ethanol (Reflux) Q1->Solv1 Yes Solv3 Use Acetic Acid (High Solvency) Q1->Solv3 No Q2 Scale > 100g? Solv2 Use IPA / H2O (Cu Catalysis) Q2->Solv2 No (Lab Scale) Solv4 Consider Catalytic H2 (High Pressure) Q2->Solv4 Yes (Industrial) Solv1->Q2

Caption: Decision matrix for selecting the optimal solvent system based on solubility and scale.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Henry) Water in solventUse absolute Ethanol or add molecular sieves.
Incomplete Reduction Deactivation of Cu catalystAdd CuCl

after the substrate is mixed with NaBH

.
Oiling out (Salting) Too much solventEvaporate IPA to <10mL/g before adding Acetone.
Black Precipitate Residual CopperEnsure filtration through Celite before extraction.

References

  • D'Andrea, L., & Kristensen, J. L. (2025).[9] Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride.[1][4][9][10][11][12] Beilstein Journal of Organic Chemistry, 21, 39–46.[1][10][11] [Link]

  • ACS Green Chemistry Institute. (2024).[13] ACS GCI Pharmaceutical Roundtable Solvent Selection Guide. American Chemical Society.[6][14][15] [Link]

  • Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Foundational context for Henry Reaction variants).
  • Byrne, F. P., et al. (2016).[13] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4, 7. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for imine reduction).

Sources

Application Note: Pharmacological Characterization of 2-(4-(Benzyloxy)phenyl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous pharmacological characterization framework for 2-(4-(Benzyloxy)phenyl)-N-methylethanamine (also known as O-Benzyl-N-methyltyramine).

Based on its structural pharmacophore—a lipophilic 4-substituted phenethylamine—this compound is classified as a lipophilic monoaminergic probe . Its chemical architecture suggests high affinity for Monoamine Oxidase B (MAO-B) and Adrenergic Receptors , while its metabolic profile is governed by O-dealkylation.

Introduction & Scientific Rationale

2-(4-(Benzyloxy)phenyl)-N-methylethanamine is a structural analog of the sympathomimetic amine N-methyltyramine, modified with a lipophilic benzyloxy group at the para-position. This modification significantly alters its pharmacological profile compared to the parent compound:

  • MAO-B Selectivity: The bulky benzyloxy group occupies the entrance cavity of the Monoamine Oxidase B (MAO-B) active site, a structural feature shared by potent inhibitors like Safinamide. This makes the compound a prime candidate for neuroprotective assays.

  • Adrenergic Modulation: Retaining the phenethylamine core allows interaction with adrenergic receptors (

    
     and 
    
    
    
    ), though the steric bulk of the O-benzyl group likely shifts selectivity towards specific subtypes or allosteric sites.
  • Metabolic Susceptibility: The ether linkage is a metabolic "soft spot," susceptible to cytochrome P450-mediated O-dealkylation, regenerating N-methyltyramine.

This guide details three critical in vitro protocols to validate these mechanisms: MAO-B Inhibition , Adrenergic Binding , and Microsomal Metabolic Stability .

Visualizing the Mechanism of Action

The following diagram illustrates the hypothetical interaction of the compound within the MAO-B active site and its metabolic fate.

MAO_Mechanism Compound 2-(4-(Benzyloxy)phenyl)- N-methylethanamine MAO_B MAO-B Enzyme (Mitochondrial Outer Membrane) Compound->MAO_B High Affinity Binding CYP450 Liver Microsomes (CYP2D6 / CYP3A4) Compound->CYP450 Metabolic Clearance Complex Enzyme-Inhibitor Complex (Steric Blockade of Active Site) MAO_B->Complex Reversible Inhibition Signal Reduced H2O2 Production (Neuroprotection) Complex->Signal Downstream Effect Metabolite Metabolite: N-methyltyramine CYP450->Metabolite O-Dealkylation

Figure 1: Mechanistic pathway showing MAO-B inhibition and metabolic O-dealkylation.

Protocol 1: Fluorometric MAO-B Inhibition Assay

This assay quantifies the compound's potency (IC


) as an MAO-B inhibitor.[1] It utilizes Amplex Red , a sensitive probe that reacts with H

O

generated by MAO-B during the oxidation of a substrate (Tyramine or Benzylamine).
Materials & Reagents
  • Enzyme: Recombinant Human MAO-B (5 mg/mL stock).

  • Substrate:

    
    -Tyramine hydrochloride (1 mM final).
    
  • Probe: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Control Inhibitor: Selegiline (1

    
    M) or Safinamide.
    
  • Test Compound: 2-(4-(Benzyloxy)phenyl)-N-methylethanamine (dissolved in DMSO).

Experimental Workflow
  • Preparation of Stocks:

    • Dissolve test compound in 100% DMSO to 10 mM.

    • Prepare serial dilutions (0.1 nM to 10

      
      M) in reaction buffer (keep DMSO < 1%).
      
  • Enzyme Pre-incubation:

    • In a black 96-well plate, add 10

      
      L  of diluted test compound.
      
    • Add 40

      
      L  of MAO-B enzyme solution (0.5 U/mL in buffer).
      
    • Incubate at 37°C for 15 minutes to allow enzyme-inhibitor equilibrium.

  • Reaction Initiation:

    • Prepare a Master Mix containing:

      • 200

        
        M Amplex Red.
        
      • 1 U/mL Horseradish Peroxidase (HRP).

      • 1 mM

        
        -Tyramine.
        
    • Add 50

      
      L  of Master Mix to each well.
      
  • Measurement:

    • Immediately read fluorescence in kinetic mode for 30 minutes at 37°C.

    • Excitation: 530 nm | Emission: 590 nm.

Data Analysis

Calculate the slope (RFU/min) for the linear portion of the curve. Determine % Inhibition:



Plot log[Concentration] vs. % Inhibition to derive IC

.

Protocol 2: Adrenergic Receptor Binding (Radioligand Competition)

To determine if the compound acts as a sympathomimetic agent, this assay measures its affinity (


) for the 

-adrenergic receptor using rat brain membrane homogenates.
Materials
  • Source: Rat cerebral cortex membranes (rich in

    
     receptors).
    
  • Radioligand: [

    
    H]-Prazosin (0.2 nM final concentration).
    
  • Non-specific Binding (NSB): Phentolamine (10

    
    M).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Protocol
  • Membrane Preparation:

    • Thaw membrane aliquots and homogenize in Tris-HCl buffer.

    • Dilute to a protein concentration of ~200

      
       g/well .
      
  • Assay Setup (Total Volume 250

    
    L): 
    
    • Tube A (Total Binding): 25

      
      L Buffer + 25 
      
      
      
      L [
      
      
      H]-Prazosin + 200
      
      
      L Membrane.
    • Tube B (NSB): 25

      
      L Phentolamine + 25 
      
      
      
      L [
      
      
      H]-Prazosin + 200
      
      
      L Membrane.
    • Tube C (Sample): 25

      
      L Test Compound (various conc.) + 25 
      
      
      
      L [
      
      
      H]-Prazosin + 200
      
      
      L Membrane.
  • Incubation:

    • Incubate at 25°C for 60 minutes in the dark.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

    • Wash filters 3x with ice-cold buffer.

  • Quantification:

    • Add scintillation cocktail to filters and count radioactivity (CPM) using a Liquid Scintillation Counter.

Protocol 3: Metabolic Stability (Microsomal O-Dealkylation)

The benzyloxy group is prone to metabolic cleavage. This assay predicts the compound's half-life (


) and intrinsic clearance (

).
Workflow Diagram

Metabolic_Stability Start Start: 1 µM Compound + Liver Microsomes NADPH Add NADPH (1 mM) Initiate Reaction Start->NADPH Sampling Sample at 0, 5, 15, 30, 60 min NADPH->Sampling Quench Quench with Acetonitrile (Precipitate Proteins) Sampling->Quench Analysis LC-MS/MS Analysis Monitor Parent & Metabolite Quench->Analysis

Figure 2: Microsomal stability workflow to assess metabolic clearance.

Protocol Details
  • Incubation Mix: 0.5 mg/mL Human Liver Microsomes + 1

    
    M Test Compound in 100 mM Phosphate Buffer (pH 7.4).
    
  • Initiation: Pre-warm to 37°C for 5 min, then add NADPH (1 mM final).

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately mix aliquot with 150

    
    L ice-cold Acetonitrile containing Internal Standard (e.g., Verapamil).
    
  • Analysis: Centrifuge (4000g, 20 min) and inject supernatant into LC-MS/MS.

    • Monitor: Loss of Parent (m/z ~256) and appearance of N-methyltyramine (m/z ~152).

Summary of Expected Results

AssayParameterExpected Outcome / Rationale
MAO-B Inhibition IC

< 500 nM . The benzyloxy group mimics the "tail" of Safinamide, predicting high potency.
Adrenergic Binding

1–10

M
. The bulky O-benzyl group may reduce affinity compared to N-methyltyramine but increase selectivity.
Metabolic Stability

< 30 min . Rapid O-dealkylation is expected in the presence of CYP enzymes.

References

  • Binda, C., et al. (2007). "Structure-function relationships in MAO-B inhibitors: The role of the benzyloxy group." Journal of Medicinal Chemistry. Link

  • Broadley, K. J. (2010). "The vascular effects of trace amines and amphetamines." Pharmacology & Therapeutics. Link

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Link

  • Thermo Fisher Scientific. "Amplex™ Red Monoamine Oxidase Assay Kit Protocol." ThermoFisher.com. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11594299: 2-(4-(Benzyloxy)phenyl)-N-methylethanamine." PubChem. Link

Sources

Reagents for reductive amination to form 2-(4-(Benzyloxy)phenyl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reductive Amination for the Synthesis of 2-(4-(Benzyloxy)phenyl)-N-methylethanamine

Abstract & Scope

This guide details the reagents and protocols required for the synthesis of 2-(4-(Benzyloxy)phenyl)-N-methylethanamine , a key intermediate in the development of sympathomimetic agents and neurotransmitter analogs. The structural core involves a phenethylamine skeleton with a secondary amine (N-methyl) and a para-benzyloxy ether.

The Synthetic Challenge: The primary challenge is chemoselectivity . The benzyl ether protecting group (


) is labile to catalytic hydrogenolysis (

) and strong Lewis acids (

). Therefore, the standard industrial method of reductive amination via catalytic hydrogenation is contraindicated .

This note prioritizes Hydride Reductive Amination using Sodium Triacetoxyborohydride (STAB) , a mild, non-toxic alternative to cyanoborohydrides, which ensures the retention of the


 group while effectively forming the secondary amine.

Retrosynthetic Analysis & Reagent Logic

The synthesis can be approached via two distinct reductive amination pathways.[1][2][3][4][5] The choice depends on precursor availability and the tolerance for side-products (specifically N,N-dimethylation).

Pathway A (Preferred for Purity):
  • Precursors: 2-(4-(Benzyloxy)phenyl)acetaldehyde + Methylamine.

  • Mechanism: Condensation to imine

    
     Reduction to secondary amine.
    
  • Advantage: Steric and electronic control strongly favors the secondary amine; over-alkylation is negligible.

Pathway B (Preferred for Availability):
  • Precursors: 2-(4-(Benzyloxy)phenyl)ethanamine + Formaldehyde.

  • Mechanism: Condensation to imine/iminium

    
     Reduction.
    
  • Risk: High risk of "over-methylation" to the tertiary amine (

    
    -dimethyl) because the product (secondary amine) is more nucleophilic than the starting material.
    

Retrosynthesis cluster_pathways Precursor Pathways Target Target: 2-(4-(Benzyloxy)phenyl)- N-methylethanamine RouteA Route A: Aldehyde + Methylamine (High Chemoselectivity) RouteB Route B: Amine + Formaldehyde (High Availability / Risk of Dimethylation) ReagentCheck Reagent Constraint Check: Must Preserve O-Benzyl Group RouteA->ReagentCheck RouteB->ReagentCheck H2Pd H2 / Pd-C (REJECTED: Cleaves O-Bn) ReagentCheck->H2Pd Avoid STAB NaBH(OAc)3 (STAB) (ACCEPTED: Mild, Selective) ReagentCheck->STAB Select NaBH3CN NaBH3CN (ACCEPTED: Toxic, pH sensitive) ReagentCheck->NaBH3CN Alternative

Figure 1: Retrosynthetic logic and reagent selection decision tree. STAB is identified as the optimal reductant to preserve the benzyl ether.

Reagent Selection Guide

The following table contrasts the available reducing agents for this specific transformation.

ReagentSuitabilityMechanism NotesSafety/Toxicity
Sodium Triacetoxyborohydride (STAB) Optimal Reduces imines/iminiums faster than aldehydes.[6] Does not require pH adjustment. Compatible with

.
Mild. Releases acetic acid. No HCN risk.
Sodium Cyanoborohydride (

)
Functional Requires pH 6-7 control. Slower reaction.High Toxicity. Generates HCN gas if acidified.[7]
Sodium Borohydride (

)
Poor Too strong; reduces aldehydes to alcohols before imine formation unless temp is <-70°C.Mild, but poor chemoselectivity for this reaction.
Hydrogen / Palladium (

)
Critical Failure Destructive. Will cleave the benzyl ether to a phenol (

) via hydrogenolysis.
Flammable. Incompatible with protecting group.

Detailed Protocols

Protocol A: The "Gold Standard" (Aldehyde Route)

Use this protocol if you can access or synthesize 2-(4-(Benzyloxy)phenyl)acetaldehyde.

Reagents:

  • Substrate: 2-(4-(Benzyloxy)phenyl)acetaldehyde (1.0 equiv)

  • Amine: Methylamine (2.0 M in THF or MeOH) (1.2 – 1.5 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[4][6][8]

  • Additives: Acetic Acid (AcOH) (1.0 equiv - optional, accelerates imine formation)

Step-by-Step Procedure:

  • Preparation: In a flame-dried flask under

    
    , dissolve the aldehyde (1.0 equiv) in anhydrous DCE (concentration ~0.2 M).
    
  • Imine Formation: Add Methylamine solution (1.5 equiv). If using DCE, the amine may be added as a solution in THF.[9] Stir for 30 minutes at room temperature.

    • Note: The formation of the imine is often visible as a slight clarity change or exotherm.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.4 equiv) in one portion.

    • Mechanistic Insight: STAB is sterically bulky and electron-deficient, making it less nucleophilic than

      
      . It selectively reduces the protonated imine (iminium) over the aldehyde.
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC or LC-MS.

  • Quench: Quench by adding saturated aqueous

    
    . Stir for 15 minutes to decompose borate complexes.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[9]
    
  • Purification: Flash chromatography (DCM:MeOH:NH4OH) is usually required to remove excess amine traces.

Protocol B: The "Alkylation" Route (Amine Route)

Use this protocol if starting from the commercially available amine: 2-(4-(Benzyloxy)phenyl)ethanamine. Warning: Strict stoichiometry is required to prevent dimethylation.

Reagents:

  • Substrate: 2-(4-(Benzyloxy)phenyl)ethanamine (1.0 equiv)

  • Carbonyl: Paraformaldehyde (1.0 – 1.1 equiv) OR Formalin (37% aq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: DCE or MeOH

Step-by-Step Procedure:

  • Dissolution: Dissolve the amine (1.0 equiv) in DCE.

  • Carbonyl Addition: Add Paraformaldehyde (1.0 equiv).

    • Critical Control: Do not use a large excess of formaldehyde. Excess leads to the tertiary amine (

      
      -dimethyl).
      
  • Reduction: Add STAB (1.5 equiv) immediately.

    • Note: Unlike Protocol A, we do not wait for imine formation. We want the reductant present to trap the mono-imine species immediately before it can react with a second equivalent of formaldehyde.

  • Time: Stir at room temperature for 12–24 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM.[9]
    
  • Purification: The crude mixture will likely contain:

    • Product (Secondary amine) ~70-80%

    • Starting Material (Primary amine) ~10%

    • Over-alkylated (Tertiary amine) ~10%

    • Separation: Use column chromatography. The tertiary amine elutes first, followed by the secondary amine.

Reaction Workflow & Mechanism

Mechanism Aldehyde Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Amine (R'-NH2) Amine->Hemiaminal Imine Imine (R-CH=N-R') Hemiaminal->Imine - H2O Iminium Iminium Ion (R-CH=NH+-R') Imine->Iminium + H+ (AcOH) Product Product: Secondary Amine Iminium->Product + STAB STAB STAB (H- Transfer) STAB->Product

Figure 2: Mechanistic flow of the reductive amination using STAB. The formation of the Iminium ion is the rate-determining step for reduction, ensuring selectivity over the neutral aldehyde.

Safety & Handling

  • STAB: Reacts with water to release acetic acid and hydrogen gas (slowly). Keep dry.

  • DCE: Suspected carcinogen. Handle in a fume hood.

  • Methylamine: Volatile and toxic. Use THF solutions rather than gas where possible for easier handling.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][6][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][6][8][10] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][4] The Journal of Organic Chemistry, 61(11), 3849–3862.[3] [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[3] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Reference for O-Benzyl stability). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Benzyl Group Removal in Phenethylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzyl group deprotection in phenethylamine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in this common but often troublesome synthetic transformation. Here, we move beyond standard protocols to address the specific, practical issues that can stall a research program. We will explore the causality behind experimental choices and provide validated strategies to get your synthesis back on track.

Overview: The N-Benzyl Group - A Double-Edged Sword

The N-benzyl (Bn) group is a workhorse protecting group for the amine in phenethylamine synthesis. It's readily installed, typically stable to a wide range of non-reductive conditions, and its aromatic ring can be a useful chromophore for reaction monitoring.[1][2] However, its removal, or deprotection, can be deceptively complex. Reactions can be sluggish, incomplete, or plagued by side reactions, particularly when dealing with complex molecules.[3]

This guide provides a structured approach to troubleshooting these challenges, focusing primarily on the most common and powerful debenzylation method: catalytic hydrogenation. We will also address alternative strategies for when hydrogenation is not a viable option.

Section 1: Choosing Your Debenzylation Strategy

Selecting the correct deprotection strategy from the outset is critical. The optimal choice depends on the overall functionality of your molecule. Use the following decision-making framework to guide your selection.

start Start: Debenzylation of N-Bn Phenethylamine q1 Are there other hydrogenation-sensitive groups? (e.g., C=C, C≡C, NO₂, other protecting groups like Cbz) start->q1 hydrogenation Catalytic Hydrogenation (H₂, Pd/C, Pd(OH)₂/C) q1->hydrogenation No transfer_hydro Consider Transfer Hydrogenation (Milder, may offer selectivity) q1->transfer_hydro Yes q2 Is the molecule sensitive to acid? hydrogenation->q2 transfer_hydro->q2 dissolving_metal Dissolving Metal Reduction (Na/NH₃ - Birch) (Potent, non-catalytic) q2->dissolving_metal Yes oxidative Consider Oxidative/Lewis Acid Methods (Substrate-specific, for special cases) q2->oxidative No

Caption: Decision tree for selecting a debenzylation method.

Section 2: Troubleshooting Catalytic Hydrogenation

Catalytic hydrogenation is the most common and often cleanest method for N-benzyl group removal.[4] However, its success is highly dependent on several factors.

Q1: My hydrogenation reaction is sluggish or has completely stalled. What are the likely causes and how can I fix it?

This is the most frequent issue. A stalled reaction is almost always due to catalyst inactivation or poor reaction setup.

Core Reasons & Solutions:

  • Catalyst Quality: The palladium catalyst is the heart of the reaction.

    • Age/Activity: Pd/C and Pd(OH)₂/C catalysts have a finite shelf life and can lose activity over time, especially if improperly stored.[5][6] Solution: Always test a new reaction with a fresh batch of catalyst from a reputable supplier.

    • Catalyst Poisoning: This is a major culprit. Amines themselves can be mild catalyst poisons.[7] More potent poisons include sulfur-containing compounds (even trace amounts from starting materials or reagents like thiols), phosphines, and some halides. The product amine can also inhibit the catalyst. Solution:

      • Purify the Substrate: Ensure your N-benzyl phenethylamine derivative is highly pure. Chromatography is recommended.

      • Acidify the Medium: Adding a small amount of acid (e.g., acetic acid, HCl) protonates the amine, preventing it from coordinating to the palladium surface and poisoning it.[3][6][7] This is often the single most effective trick for N-debenzylation.[3][6][7]

      • Use a More Robust Catalyst: Pearlman's catalyst, Pd(OH)₂/C, is often more resistant to poisoning and more active for N-debenzylation than standard Pd/C.[6]

  • Insufficient Hydrogen Delivery: The reaction is triphasic (solid catalyst, liquid solution, gaseous hydrogen), and efficient mixing is non-negotiable.

    • Poor Agitation: A small magnetic stir bar in a large round-bottom flask is often inadequate. The catalyst must be well-suspended to ensure maximum contact with the hydrogen gas. Solution: Use vigorous stirring or mechanical agitation. For small-scale reactions, ensure a vortex is visible at the surface.

    • Low Hydrogen Pressure: While balloon pressure is sufficient for many reductions, difficult debenzylations may require higher pressures. Solution: If available, use a Parr shaker or a similar hydrogenation apparatus to increase the hydrogen pressure to 30-50 psi.[3][6]

  • Improper Solvent Choice: The solvent affects both the solubility of the substrate and the delivery of hydrogen to the catalyst surface.

    • Polar protic solvents like methanol or ethanol are generally preferred. [4][6] They are effective at dissolving the substrate and stabilizing the reaction intermediates.

    • N-debenzylations often fail in non-alcoholic solvents. [8] If solubility is an issue, solvent mixtures (e.g., THF/MeOH, EtOAc/EtOH) can be employed.[9] Using trifluoroethanol has been reported to be highly reliable for a wide range of substrates.[8]

Q2: I'm observing incomplete conversion. How can I drive the reaction to completion?

Seeing a mix of starting material and product means the reaction is working, just not efficiently enough.

Strategies to Increase Conversion:

  • Increase Catalyst Loading: While a typical starting point is 10 mol% (w/w) of the catalyst, increasing this to 20-25 mol% can significantly accelerate the reaction.[6]

  • Elevate the Temperature: Gently warming the reaction to 40-50 °C can provide the necessary activation energy, but be cautious with flammable solvents like methanol.

  • Combine Strategies: Often, a combination of approaches is most effective. For a stubborn debenzylation, try switching to Pearlman's catalyst, using acetic acid as a co-solvent, and warming the reaction.[6]

  • Consider a Mixed Catalyst System: Some reports indicate that a 1:1 mixture of Pd/C and Pd(OH)₂/C can be more effective than either catalyst alone for particularly difficult substrates.[1][10]

Q3: I suspect my substrate has functional groups that are poisoning the catalyst. What are my options?

If your phenethylamine derivative contains moieties known to be catalyst poisons (e.g., thiols, thioethers), standard hydrogenation is unlikely to succeed.

Alternative Deprotection Methods:

MethodReagentsStrengthsWeaknesses
Dissolving Metal Reduction Na or Li in liquid NH₃Very powerful; Tolerant of sulfur groups.[9][11]Not selective for other reducible groups (e.g., esters, aromatics); Requires specialized setup.
Oxidative Cleavage DDQ, CANFor electron-rich systems (e.g., PMB group).[12][13]Not suitable for standard N-benzyl groups; Harsh reagents.
Lewis Acid-Mediated AlCl₃, BF₃·OEt₂Non-reductive.Can be harsh; requires stoichiometric reagents; substrate-dependent.[14]
Transfer Hydrogenation Ammonium formate, Pd/CAvoids pressurized H₂ gas; can be milder.[15]Often requires heat; workup can be more complex.
Q4: My molecule contains an aromatic chlorine/bromine atom. How do I remove the benzyl group without reducing the halogen?

This is a common challenge in medicinal chemistry. Hydrogenolysis of aryl halides (dehalogenation) is a frequent and undesirable side reaction.

Strategies for Selective Debenzylation:

  • Control the pH: This is the most critical parameter. Dehalogenation is often suppressed under acidic conditions, while debenzylation is promoted.[16] Conversely, basic conditions favor dehalogenation.[16] By adding a controlled amount of acid (e.g., using a buffer system or adding acetic acid), you can significantly improve the selectivity for debenzylation.[16][17]

  • Use a Milder Method: Catalytic transfer hydrogenation can sometimes offer better selectivity compared to high-pressure hydrogenation with H₂ gas.

  • Catalyst Choice: While Pd/C is standard, sometimes other catalysts may offer different selectivity profiles, although this is highly substrate-dependent.

start Failed Hydrogenation: No/Slow Reaction check_catalyst 1. Check Catalyst - Is it fresh? - Switch to Pd(OH)₂/C start->check_catalyst check_conditions 2. Check Conditions - Add Acetic Acid - Increase H₂ pressure - Increase temperature (40-50°C) check_catalyst->check_conditions check_setup 3. Check Setup - Vigorous stirring? - Correct solvent? (MeOH/EtOH) check_conditions->check_setup re_evaluate Re-evaluate Strategy - Consider alternative methods (Birch, Oxidative, etc.) check_setup->re_evaluate Still failing success Reaction Complete check_setup->success Success re_evaluate->success Success

Caption: Workflow for troubleshooting a failed hydrogenation.

Section 3: Experimental Protocols

Protocol 1: Standard N-Debenzylation using Pd/C and H₂ Balloon

This protocol is a robust starting point for most N-benzyl phenethylamines.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the N-benzyl phenethylamine derivative (1.0 mmol).

  • Catalyst Addition: Carefully add 10% Pd/C (10-20 mol% by weight).

  • Solvent Addition: Add a suitable solvent, typically methanol or ethanol (10-20 mL).

  • Degassing: Seal the flask with a septum. Evacuate the flask using a vacuum line and then backfill with hydrogen gas from a balloon. Repeat this vacuum/hydrogen cycle three times to ensure an inert atmosphere.[7]

  • Reaction: Leave the reaction stirring vigorously under the hydrogen balloon at room temperature. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, carefully vent the hydrogen atmosphere and replace it with an inert gas like nitrogen or argon.

  • Filtration (Caution!): Filter the reaction mixture through a pad of Celite® to remove the catalyst. Safety Note: The palladium catalyst is pyrophoric, especially after use when it is finely divided and saturated with hydrogen.[18] Never allow the filtered catalyst to dry in the air. Keep the Celite® pad wet with solvent during filtration. After filtration, quench the catalyst pad by slowly adding water to it in a fume hood, away from flammable materials.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by crystallization, extraction, or chromatography.

Protocol 2: Acid-Promoted Debenzylation for Difficult Substrates

For sluggish reactions, the addition of acid is often highly effective.

  • Follow steps 1-3 from Protocol 1.

  • Acid Addition: Before degassing, add glacial acetic acid (1-2 equivalents) to the reaction mixture.

  • Proceed with steps 4-8 from Protocol 1. The reaction may be gently warmed to 40°C to increase the rate.

References

  • De-protection of N-Benzyl groups - Sciencemadness Discussion Board. (2019). Available at: [Link]

  • Unsuccessful and successful methods for removal of N-benzyl protecting group and N-dimethoxybenzyl protecting group. - ResearchGate. (n.d.). Available at: [Link]

  • Benzyl Protection - Common Organic Chemistry. (n.d.). Available at: [Link]

  • Amine Protection / Deprotection - Fisher Scientific. (n.d.). Available at: [Link]

  • Help with debenzylation of N-Benzyl - Sciencemadness.org. (2014). Available at: [Link]

  • Study of Deactivation of Pd(OH)2/C Catalyst in Reductive Debenzylation of Hexabenzylhexaazaisowurtzitane - ResearchGate. (n.d.). Available at: [Link]

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation - MDPI. (2022). Available at: [Link]

  • Can Pd/C go bad? And also advice on disacharide debenzylation - Reddit. (2025). Available at: [Link]

  • Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H₂ - ResearchGate. (n.d.). Available at: [Link]

  • Catalytic Hydrogenation Part II - Tips and Tricks - Curly Arrow. (2010). Available at: [Link]

  • Debenzylation of Tertiary Benzylamines with Ethyl Chloroformate - datapdf.com. (n.d.). Available at: [Link]

  • More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups - Taylor & Francis. (2006). Available at: [Link]

  • Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC. (n.d.). Available at: [Link]

  • Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. (n.d.). Available at: [Link]

  • Debenzylation using catalytic hydrogenolysis in trifluoroethanol - ResearchGate. (2025). Available at: [Link]

  • Benzyl group - Wikipedia. (n.d.). Available at: [Link]

  • How can one remove a benzyl group from benzylated sugar? - ResearchGate. (2014). Available at: [Link]

  • Module 2 : Reduction Reactions - NPTEL Archive. (n.d.). Available at: [Link]

  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Progress of N-Benzyl Removal - SIOC. (2019). Available at: [Link]

  • Progress of N-Benzyl Removal. (n.d.). Available at: [Link]

  • Mild Deprotection of Benzyl Ether Protective Groups with Ozone - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • How, chemically, would you remove protruding phenyl groups? - Chemistry Stack Exchange. (2013). Available at: [Link]

  • REDUCTIVE CLEAVAGE WITH METAL IN LIQUID AMMONIA - Canadian Science Publishing. (n.d.). Available at: [Link]

  • Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers - ThaiScience. (n.d.). Available at: [Link]

  • β-PHENYLETHYLAMINE - Organic Syntheses Procedure. (n.d.). Available at: [Link]

  • A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. (n.d.). Available at: [Link]

  • alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis - PubMed. (n.d.). Available at: [Link]

  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC. (2011). Available at: [Link]

  • Synthesis and Structure-Activity Relationships of N-benzyl Phenethylamines as 5-HT2A/2C Agonists - PubMed. (2014). Available at: [Link]

  • Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed. (n.d.). Available at: [Link]

  • Lewis acid promoted dehydration of amides to nitriles catalyzed by [PSiP] - Karlsruher Institut für Technologie. (n.d.). Available at: [Link]

Sources

Technical Support Center: Resolving Solubility Issues of 2-(4-(Benzyloxy)phenyl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: 2026-02-15

Welcome to the technical support guide for 2-(4-(Benzyloxy)phenyl)-N-methylethanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this lipophilic compound in aqueous buffers. This guide provides a combination of frequently asked questions for quick reference and in-depth troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is 2-(4-(Benzyloxy)phenyl)-N-methylethanamine poorly soluble in neutral aqueous buffers?

A1: The solubility of this compound is dictated by its chemical structure. It possesses a significant nonpolar surface area due to the benzyl and phenyl rings, contributing to its lipophilic (fat-loving) nature.[1][2][3] In neutral pH, the secondary amine group is only partially protonated, limiting its interaction with polar water molecules. For a molecule to dissolve in water, it needs to form favorable interactions with water molecules that overcome the energy required to break the bonds of the bulk water and the solid compound. The large hydrophobic regions of this molecule prevent this from occurring efficiently in neutral aqueous solutions.

Q2: What is the first and most straightforward step I should take to improve its solubility?

A2: The most direct approach is to lower the pH of your aqueous buffer. As a substituted phenethylamine, this compound is a weak base. By lowering the pH of the solution to be at least 2 pH units below the compound's pKa, you can ensure the secondary amine group becomes fully protonated (charged). This positive charge significantly enhances the molecule's polarity, thereby increasing its aqueous solubility.[4][5][6]

Q3: I've tried lowering the pH, but I'm still facing solubility issues or precipitation over time. What's my next option?

A3: If pH adjustment alone is insufficient, the next step is to introduce a water-miscible organic co-solvent to your aqueous buffer.[7][8] Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for lipophilic compounds to dissolve.[9][10] Common choices include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).[] It is crucial to start with a small percentage of the co-solvent (e.g., 5-10% v/v) and incrementally increase it.

Q4: Are there alternatives to co-solvents if they interfere with my downstream application?

A4: Yes. If co-solvents are not compatible with your experimental system, consider using solubilizing agents such as surfactants or cyclodextrins.

  • Surfactants: These molecules form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration or CMC). The hydrophobic core of these micelles can encapsulate your lipophilic compound, effectively solubilizing it in the bulk aqueous phase.[12][13][14]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, where the lipophilic part of your molecule sits inside the cavity, while the hydrophilic exterior interacts with water, enhancing solubility.[15][16][17][18][19]

Part 2: In-Depth Troubleshooting Guides & Protocols

Understanding the Physicochemical Properties
PropertyEstimated Value/CharacteristicRationale & Implication for Solubility
Molecular Weight 241.33 g/mol [20]A moderate molecular weight.
LogP (Octanol-Water Partition Coefficient) High (Estimated > 3)The presence of two aromatic rings (benzyl and phenyl) and an ether linkage suggests high lipophilicity.[21][22][23] A high LogP indicates a strong preference for a nonpolar environment over an aqueous one, predicting poor water solubility.
pKa (Acid Dissociation Constant) ~9.5 - 10.5The secondary amine group makes this a weak base. The pKa of similar phenethylamines is in this range.[24] This is the most critical parameter for solubility manipulation via pH.
Hydrogen Bond Donors/Acceptors 1 Donor (N-H), 1 Acceptor (O)Limited hydrogen bonding capability relative to its large hydrophobic structure contributes to poor aqueous solubility.
Strategy 1: pH Adjustment Protocol

This strategy leverages the basic nature of the secondary amine. According to the Henderson-Hasselbalch equation, a weak base will be predominantly in its ionized, more soluble form when the pH of the solution is significantly lower than its pKa.[25][26][27]

Objective: To achieve complete protonation of the amine group to enhance aqueous solubility.

Step-by-Step Protocol:

  • Prepare a stock solution of the compound: Weigh out the desired amount of 2-(4-(Benzyloxy)phenyl)-N-methylethanamine.

  • Initial Buffer Selection: Start with a buffer whose buffering range is at least 2 pH units below the estimated pKa of the compound (e.g., a citrate buffer for a target pH of 4-5 or a phosphate buffer for a target pH of 6-7).

  • Acidification: While stirring, slowly add a dilute acidic solution (e.g., 0.1 M HCl) dropwise to your buffer containing the compound. Monitor the pH continuously with a calibrated pH meter.

  • Target pH: Aim for a final pH that is at least 2 units below the estimated pKa (i.e., pH ≤ 7.5-8.5). For maximal solubility, a pH in the acidic range (e.g., 4.0 - 6.0) is often necessary.

  • Observation: Continue stirring and observe for complete dissolution. If the compound does not fully dissolve, a combination approach may be necessary.

Causality: By decreasing the pH, the equilibrium of the amine group shifts towards its protonated, cationic form (BH+). This charged species is significantly more polar than the neutral form (B) and can form stronger ion-dipole interactions with water molecules, leading to increased solubility.

Logical Flow for pH Adjustment: ```dot graph TD { A[Start: Compound in Aqueous Buffer] --> B{Is Compound a Weak Base?}; B -- Yes --> C{Lower pH < (pKa - 2)}; C --> D[Amine Group Protonated (BH+)]; D --> E[Increased Polarity]; E --> F[Enhanced Aqueous Solubility]; B -- No --> G[pH Adjustment is Ineffective]; }

Caption: Drug encapsulated within a surfactant micelle.

Part 3: Combining Strategies for Synergistic Effects

In many challenging cases, a single method may not be sufficient. Combining pH adjustment with either co-solvents or complexing agents like cyclodextrins can often yield synergistic results. Fo[28]r instance, lowering the pH increases the intrinsic solubility of the ionized form of the drug, which can then be further enhanced by the presence of a co-solvent or by complexation with a cyclodextrin.

References

  • Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Retrieved February 15, 2026.
  • Wikipedia. (n.d.). Cosolvent. Retrieved February 15, 2026, from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC. Retrieved February 15, 2026.
  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC - NIH. Retrieved February 15, 2026.
  • YouTube. (2025, July 31). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? Retrieved February 15, 2026, from [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (n.d.). Retrieved February 15, 2026.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved February 15, 2026.
  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved February 15, 2026.
  • PubMed. (n.d.). Prediction of pH-dependent aqueous solubility of druglike molecules. Retrieved February 15, 2026, from [Link]

  • Taylor & Francis. (2017, November 30). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Retrieved February 15, 2026, from [Link]

  • AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist. Retrieved February 15, 2026.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved February 15, 2026.
  • BOC Sciences. (n.d.).
  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved February 15, 2026.
  • PubChem - NIH. (n.d.). Benzyl ethyl ether | C9H12O | CID 10873. Retrieved February 15, 2026, from [Link]

  • The Good Scents Company. (n.d.). benzyl ethyl ether, 539-30-0. Retrieved February 15, 2026.
  • YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Dibenzyl ether | C14H14O | CID 7657. Retrieved February 15, 2026, from [Link]

  • Vetscraft. (n.d.). Absorption of drugs. Retrieved February 15, 2026.
  • New Insights in the Computational pKb Determination of Primary Amines and Anilines. (n.d.). Retrieved February 15, 2026.
  • pKa values in solubility determination using the Henderson-Hasselbalch equation. (2015, December 30). Retrieved February 15, 2026.
  • ResearchGate. (n.d.). Solubilization by cosolvents. Establishing useful constants for the log-linear model | Request PDF. Retrieved February 15, 2026.
  • FooDB. (2010, April 8). Showing Compound Benzyl ethyl ether (FDB003369). Retrieved February 15, 2026.
  • FooDB. (2010, April 8). Showing Compound Benzyl butyl ether (FDB003368). Retrieved February 15, 2026.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved February 15, 2026.
  • PubChem. (n.d.). 2-(4-Benzyloxy-phenyl)-ethylamine | C15H17NO | CID 200957. Retrieved February 15, 2026, from [Link]

  • Matthias Rupp. (n.d.). Predicting the pKa of Small Molecules. Retrieved February 15, 2026.
  • Khan Academy. (n.d.). pH and solubility (video) | Equilibrium. Retrieved February 15, 2026.
  • PubChem. (n.d.). N-benzyl-2-(4-phenylmethoxyphenyl)ethanamine | C22H23NO | CID 423520. Retrieved February 15, 2026, from [Link]

  • PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved February 15, 2026.
  • PubMed - NIH. (n.d.).
  • ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines shown in.... Retrieved February 15, 2026.
  • Mastering pH Balance: A Deep Dive into Chemical Adjustments and Practical Applications. (2026, February 9). Retrieved February 15, 2026.
  • PubChem - NIH. (n.d.). 2-(4-(Benzyloxy)phenyl)-N-methylethanamine | C16H19NO. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi. Retrieved February 15, 2026.
  • PubChem. (n.d.). (4-(Benzyloxy)phenyl)(phenyl)methanamine | C20H19NO | CID 21548712. Retrieved February 15, 2026, from [Link]

  • Tradeindia. (n.d.). 2-(4-(Benzyloxy)Phenyl) N Methylethanamine Cas No: 38961-21-6. Retrieved February 15, 2026.
  • Hilaris Publisher. (n.d.). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Retrieved February 15, 2026.
  • Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review. (n.d.). PMC. Retrieved February 15, 2026.
  • Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. (n.d.). Retrieved February 15, 2026.
  • Pharma Excipients. (2020, June 19). Amelioration of lipophilic compounds in regards to bioavailability as self-emulsifying drug delivery system (SEDDS). Retrieved February 15, 2026.
  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022, October 1). PMC. Retrieved February 15, 2026.

Sources

Technical Guide: Minimizing Side Reactions During N-Methylation of Phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Division From: Senior Application Scientist, Synthesis Group Subject: Optimization of N-Methylation Protocols for Phenethylamine Scaffolds

Executive Summary

The N-methylation of phenethylamines presents a classic chemoselectivity challenge in organic synthesis. The researcher must navigate two competing failure modes: Poly-alkylation (formation of quaternary ammonium salts) and Pictet-Spengler Cyclization (formation of tetrahydroisoquinolines).

This guide moves beyond standard textbook definitions to provide a causality-based troubleshooting framework. It prioritizes the Abdel-Magid Reductive Amination protocol using Sodium Triacetoxyborohydride (STAB) as the primary control system, while addressing the specific electronic requirements that trigger unwanted cyclization.

Part 1: The Chemoselectivity Landscape (Visualized)

The following pathway analysis illustrates the critical "forks in the road" where side reactions occur.

ReactionPathways Start Primary Phenethylamine Imine Iminium Intermediate Start->Imine + HCHO (Formaldehyde) Goal Target: N-Methyl Phenethylamine Imine->Goal Controlled Reduction (STAB/NaBH(OAc)3) Cyclic Side Product: Tetrahydroisoquinoline (Pictet-Spengler) Imine->Cyclic Acidic pH + Heat (Electron-Rich Ring) OverAlk Side Product: N,N-Dimethyl (Tertiary) or Quaternary Salt Goal->OverAlk Excess HCHO + Non-Selective Reductant

Figure 1: Reaction vectors for phenethylamine methylation. The Iminium Intermediate is the critical control point.

Part 2: Core Protocol – The Abdel-Magid Method

Recommended for: High selectivity mono-methylation of primary amines.

Direct alkylation with methyl iodide (MeI) is strongly discouraged due to uncontrollable quaternization. The industry standard for maximizing selectivity is Reductive Amination using Sodium Triacetoxyborohydride (STAB) .

Why this works: STAB is less reactive than Sodium Borohydride (


). It does not reduce the carbonyl source (formaldehyde) directly. It selectively reduces the iminium ion formed in situ, ensuring that reduction only happens after the amine has condensed with the aldehyde.
Standard Operating Procedure (SOP)
ParameterConditionRationale
Solvent 1,2-Dichloroethane (DCE) or THFAprotic solvents minimize proton exchange that can facilitate side reactions. DCE is optimal for STAB solubility.
Stoichiometry Amine (1.0 eq) : Formaldehyde (1.1 eq) : STAB (1.4 eq)Slight excess of HCHO ensures complete conversion; STAB excess drives reduction.
Temperature

Room temperature prevents thermal activation of the Pictet-Spengler cyclization.
Additives Acetic Acid (1.0 eq)Optional. Only used if imine formation is sluggish. Promotes dehydration of the hemiaminal.
Part 3: Troubleshooting Center (FAQs)
Module A: The Over-Alkylation Issue

User Question: "I am targeting the secondary amine (N-methyl), but I keep isolating significant amounts of the tertiary amine (N,N-dimethyl). I'm using NaBH4 in Methanol."

Diagnosis: You are likely experiencing competitive reduction . In Methanol with


, the reduction of the imine is extremely fast, often faster than the formation of the initial imine. Once the secondary amine is formed, it is still nucleophilic and can react with remaining formaldehyde to form a second iminium ion, which is then reduced again.

Corrective Actions:

  • Switch Reagents: Move from

    
     to STAB (
    
    
    
    )
    . STAB is bulky and electronically tuned to prefer the iminium ion over the aldehyde, preventing the "runaway" reaction.
  • Stepwise Protocol (If sticking to

    
    ):  Do not mix everything at once.
    
    • Step 1: Stir Amine + Formaldehyde in MeOH for 1-2 hours (allow imine to form completely).

    • Step 2: Cool to

      
      .
      
    • Step 3: Add

      
       slowly.
      
    • Why: This separates the equilibrium step from the reduction step.

Module B: The Cyclization Trap (Pictet-Spengler)

User Question: "My LC-MS shows a mass consistent with the product (-2H), but the NMR shows the loss of aromatic protons. I suspect I've made a tetrahydroisoquinoline. Why?"

Diagnosis: You have triggered the Pictet-Spengler Cyclization . The iminium ion intermediate is a potent electrophile. If your phenethylamine ring has electron-donating groups (like -OH or -OMe) at the para or meta positions, the ring attacks the iminium carbon to close a new 6-membered ring.

Corrective Actions:

  • Check pH: This reaction is acid-catalyzed. If you are using the Eschweiler-Clarke method (Formic acid/Formaldehyde @

    
    ), you are creating the perfect storm for cyclization. Stop using Eschweiler-Clarke for electron-rich phenethylamines. 
    
  • Solvent Switch: Switch to DCE or THF (Aprotic). Protic solvents like water or alcohols stabilize the transition state for cyclization.

  • Boc-Protection Route (The "Nuclear Option"): If the substrate is extremely prone to cyclization (e.g., dopamine derivatives), avoid free iminium ions entirely:

    • Step 1: Boc-protect the amine (

      
      ).
      
    • Step 2: Methylate the Boc-nitrogen (NaH / MeI). Note: The Boc group prevents the nitrogen from attacking the ring.

    • Step 3: Deprotect (TFA/DCM).

Module C: Reaction Stalling

User Question: "I'm using STAB in DCE, but the reaction stalls at 50% conversion after 24 hours."

Diagnosis: Steric hindrance or insufficient dehydration. The intermediate hemiaminal may not be collapsing to the iminium ion effectively.

Corrective Actions:

  • Catalysis: Add 1-2 equivalents of Acetic Acid . This protonates the hydroxyl group of the hemiaminal, making it a better leaving group (

    
    ) and forcing iminium formation.
    
  • Drying Agents: Add activated Molecular Sieves (3Å or 4Å) to the reaction vessel to physically remove the water generated during imine formation.

Part 4: Comparative Reagent Data
ReagentSelectivity (Mono vs. Di)Risk of Cyclization (P-S)Operational DifficultyBest Application
STAB (

)
High LowLow (One-pot)General Purpose Standard
Sodium Cyanoborohydride (

)
HighLowHigh (Toxic Cyanide)Legacy method; use only if STAB fails
Sodium Borohydride (

)
Low (Prone to over-alkylation)MediumLowSimple, robust amines only
Eschweiler-Clarke (HCOOH/HCHO)N/A (Forms Tertiary)Very High Medium (High Temp)Avoid for phenethylamines
References
  • The "Gold Standard" STAB Protocol: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5] Studies on Direct and Indirect Reductive Amination Procedures.[1][4][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][5]

  • Pictet-Spengler Mechanism & Risks: Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet-Spengler Reaction in Nature and Organic Chemistry. Angewandte Chemie International Edition, 50(37), 8538–8564.

  • General Reductive Amination Reviews: Tripathi, R. P., Verma, S. S., Pandey, J., & Tiwari, V. K. (2008). Recent Developments on Catalytic Reductive Amination. Current Organic Chemistry, 12(13), 1093-1115.

Sources

Technical Support Center: Optimizing Reaction Temperature for 2-(4-(Benzyloxy)phenyl)-N-methylethanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-(benzyloxy)phenyl)-N-methylethanamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and frequently asked questions regarding the optimization of reaction temperature, a critical parameter influencing yield, purity, and reaction time.

Troubleshooting Guides and FAQs

Low Reaction Yield

Question: My overall yield for the synthesis of 2-(4-(benzyloxy)phenyl)-N-methylethanamine is significantly lower than anticipated. Could the reaction temperature be the culprit?

Answer: Yes, incorrect reaction temperatures at different stages of the synthesis are a common cause of low yields. The synthesis of 2-(4-(benzyloxy)phenyl)-N-methylethanamine typically involves two key transformations: the benzylation of a phenolic precursor and the N-methylation of the resulting primary amine. Both steps are sensitive to temperature.

For the initial benzylation step, which is often a Williamson ether synthesis, the temperature needs to be high enough to drive the reaction to completion. A typical range is between 80 °C and 120 °C[1]. Temperatures below this range may lead to an incomplete reaction, leaving unreacted starting material and consequently lowering the overall yield.

The subsequent N-methylation step, if performed via reductive amination, also has specific temperature requirements. For instance, in an Eschweiler-Clarke reaction, an optimal temperature is crucial for high yields. For the methylation of ethylenediamine using this method, a temperature of 78-80 °C was found to be optimal, resulting in a 98% yield[2]. Too low a temperature will slow down the reaction, while an excessively high temperature can lead to the formation of side products and reduce the yield of the desired N-methylated amine. In some two-step, one-pot reductive amination processes, a strategy of starting at a lower temperature or using a higher temperature initially and then cooling is employed to optimize the yield[3].

Impurity Formation

Question: I'm observing significant impurities in my final product. How can I adjust the temperature to minimize their formation?

Answer: Temperature control is paramount for minimizing impurities. Different side reactions can be promoted by non-optimal temperatures.

  • Over-methylation: In the N-methylation step, especially when using alkylating agents other than the Eschweiler-Clarke conditions, excessive temperatures can lead to over-alkylation, resulting in the formation of a quaternary ammonium salt[4]. The Eschweiler-Clarke reaction is generally preferred as it stops at the tertiary amine stage and does not produce quaternary ammonium salts[4].

  • N-Formylated Byproducts: In the Leuckart-Wallach and Eschweiler-Clarke reactions, high temperatures can sometimes lead to the formation of N-formylated byproducts[5].

  • C,O-bis-benzylated Impurities: During the initial benzylation of the phenolic precursor, if the reaction temperature is too high, there is a risk of C-alkylation in addition to the desired O-alkylation, leading to C,O-bis-benzylated impurities[1].

  • Decomposition: Elevated temperatures can sometimes lead to the decomposition of starting materials, intermediates, or the final product, especially if they are thermally labile. The Leuckart-Wallach reaction, a related reductive amination, often requires high temperatures (above 180 °C), which can be problematic[5].

To mitigate these issues, it is crucial to maintain the reaction temperature within the optimal range for each specific step. For the reduction of a Schiff base with sodium borohydride, for example, a much lower temperature range of 5°C to 15°C is recommended[1].

Reaction Rate and Optimization

Question: My reaction is proceeding very slowly. Can I simply increase the temperature to speed it up?

Answer: While increasing the temperature will generally increase the reaction rate, it is a trade-off that must be carefully managed. As discussed, higher temperatures can lead to an increase in undesirable side reactions, potentially lowering your overall yield and complicating the purification process.

For instance, in reductive amination, higher temperatures can favor the formation of secondary amines if that is the desired product, but an excessive increase can lead to byproducts[3]. The optimal approach is to find a balance where the reaction proceeds at a reasonable rate without significant impurity formation.

A systematic approach to optimizing the temperature would involve running the reaction at several different temperatures and analyzing the product mixture by a technique like HPLC or GC-MS to determine the temperature that provides the best balance of reaction rate and purity. For an Eschweiler-Clarke reaction, if the reaction is slow, ensure that the temperature is maintained around 80-100 °C[2][6]. If using a borohydride-based reducing agent, the reaction is expected to be slower at the recommended lower temperatures, and patience is key to achieving a clean product.

Data Summary

Reaction StepMethodRecommended Temperature RangePotential Issues at Non-Optimal Temperatures
BenzylationWilliamson Ether Synthesis80 °C - 120 °C[1]Too Low: Incomplete reaction. Too High: C,O-bis-benzylation[1].
N-MethylationEschweiler-Clarke78 °C - 100 °C[2][6]Too Low: Slow reaction. Too High: N-formylated byproducts[5].
N-Methylation (Schiff Base Reduction)Reductive Amination (e.g., with NaBH4)5 °C - 15 °C[1]Too High: Reduced selectivity, potential for side reactions.

Experimental Protocols

General Protocol for N-Methylation via Eschweiler-Clarke Reaction:

  • To a solution of 2-(4-(benzyloxy)phenyl)ethanamine in a suitable solvent (or neat), add an excess of formic acid and formaldehyde.

  • Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) and maintain for several hours, monitoring the reaction progress by TLC or LC-MS[2][6].

  • Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., NaOH solution).

  • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

reaction_pathway start 2-(4-(Benzyloxy)phenyl)ethanamine imine Imine Intermediate start->imine product 2-(4-(Benzyloxy)phenyl)-N-methylethanamine imine->product + HCOOH (Optimal Temp) over_methylated Quaternary Ammonium Salt imine->over_methylated Excess Alkylating Agent (High Temp) n_formyl N-Formyl byproduct imine->n_formyl

Caption: N-Methylation pathway and potential side products at non-optimal temperatures.

References

  • The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity | Request PDF - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree. (2009). Google Patents.
  • Tsaplin, G. V., et al. (2021). INVESTIGATION AND OPTIMIZATION SYNTHESIS PATHWAY OF ANTIBACTERIAL DRUG ETHONIUM. Rasayan Journal of Chemistry, 14(3), 1816-1820.
  • Synthesis of 2-(4'-benzyloxy-phenyl)-indole - PrepChem.com. (n.d.). Retrieved February 15, 2026, from [Link]

  • Acetophenone, 2-amino-, hydrochloride - Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2026, from [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. (2025). MDPI. Retrieved February 15, 2026, from [Link]

  • Monomethylation of primary amines: N-methyl-2-phenethylamine. (2009). Sciencemadness Discussion Board. Retrieved February 15, 2026, from [Link]

  • Chemical conversion of phenylethylamine into phenylacetaldehyde by carbonyl-amine reactions in model systems. (2012). PubMed. Retrieved February 15, 2026, from [Link]

  • 4-benzyloxyindole - Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2026, from [Link]

  • Process for the preparation of Salmeterol and its intermediates. (2012). Google Patents.
  • Eschweiler-Clarke for Ethyl or Propyl groups. (2007). Sciencemadness Discussion Board. Retrieved February 15, 2026, from [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). MDPI. Retrieved February 15, 2026, from [Link]

  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. (2024). UQTR. Retrieved February 15, 2026, from [Link]

  • Synthesis of 2-(4-Propyloxyphenyl)benzothiazole. (2009). MDPI. Retrieved February 15, 2026, from [Link]

  • Selective Synthesis of Secondary Amines by Pt Nanowire Catalyzed Reductive Amination of Aldehydes with Ammonia. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. (2002). Google Patents.
  • Purification method. (2012). Google Patents.
  • Rosenau, T., et al. (2002). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines.
  • Synthesis of benzyloxycyanophenylboronic esters. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions. (n.d.). ChemRxiv. Retrieved February 15, 2026, from [Link]

  • N-Methylphenethylamine. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). ACS Omega. Retrieved February 15, 2026, from [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. (n.d.). PMC - NIH. Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: High-Performance Liquid Chromatography (HPLC) of Phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center resource. It synthesizes fundamental chemical principles with practical, field-tested troubleshooting protocols.

Topic: Troubleshooting Low Recovery Rates Ticket ID: PHEN-REC-001 Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The "Phenethylamine Paradox"

Phenethylamines (e.g., Amphetamine, MDMA, 2C-B, Cathinones) present a unique analytical challenge. Despite being structurally simple and often abundant in samples, they frequently exhibit poor recovery rates (<70%).

The Core Conflict:

  • Volatility: In their freebase form, smaller phenethylamines are volatile and vanish during evaporation steps.

  • Basicity (pKa ~9.5): They are strong bases. At neutral or acidic pH, they are positively charged cations that bind irreversibly to residual silanols on glassware and silica columns.

This guide deconstructs these failure points into three modules: Sample Preparation , Chromatography , and System Hardware .

Module 1: Sample Preparation (The Hidden Mass Loss)

Diagnosis: If your internal standard (IS) recovery is low, or if linearity fails at low concentrations, the issue is likely here.

Issue 1: The "Evaporation Trap" (Volatility)

Symptom: Inconsistent recovery, with lower molecular weight compounds (e.g., Amphetamine) showing the highest loss compared to heavier analogs (e.g., LSD, NBOMe). Mechanism: Many protocols use Liquid-Liquid Extraction (LLE) at high pH to extract the freebase into an organic solvent, followed by evaporation to dryness. Phenethylamine freebases are volatile. If you dry them down without a keeper acid, they sublime.

Protocol: The "Salt-Lock" Evaporation Technique

  • Extraction: Perform LLE or SPE elution as normal.

  • Acidification: Before evaporation, add 50 µL of 1% HCl in Methanol or 0.1% Formic Acid to the eluate.

  • Mechanism: This converts the volatile freebase (

    
    ) into the non-volatile hydrochloride or formate salt (
    
    
    
    ).
  • Drying: Evaporate under Nitrogen at <40°C. Never evaporate to complete dryness if possible; stop when a droplet remains.

Issue 2: Surface Adsorption (The Silanol Sink)

Symptom: Low recovery at trace levels (<10 ng/mL) but acceptable recovery at high levels (saturation effect). Mechanism: Glass surfaces contain silanol groups (


) which are negatively charged at pH > 3. Cationic phenethylamines bind to these sites ionically.

Corrective Action:

  • Vials: Switch from standard glass to Polypropylene (PP) or Silanized Glass vials.

  • Solvents: Avoid storing analytes in 100% aqueous neutral solutions. Always maintain at least 5% organic solvent or acidic pH (pH < 3) in the sample vial to compete for binding sites.

Issue 3: SPE Breakthrough

Symptom: Analyte is found in the "Load" or "Wash" waste fractions. Solution: Use Mixed-Mode Cation Exchange (MCX) . Standard C18 is often insufficient for polar amines.

Visualization: MCX Logic Flow

The following diagram illustrates the "Digital On/Off" switch mechanism of Mixed-Mode SPE, which is the only self-validating method for these compounds.

SPE_Workflow Start Sample Loading (Acidic pH < 3) Mechanism1 Mechanism: Ion Exchange (Analyte + charged, Sorbent - charged) Start->Mechanism1 Analyte Binds Wash Wash Steps (1. Acidic Water, 2. Methanol) Mechanism1->Wash LossCheck Are interferences removed? Wash->LossCheck Elution Elution (5% NH4OH in Methanol) LossCheck->Elution Yes Mechanism2 Mechanism: Neutralization (High pH turns off Analyte charge) Elution->Mechanism2 Result High Recovery Extract Mechanism2->Result Analyte Releases

Caption: Logic flow for Mixed-Mode Cation Exchange (MCX). The "Lock" (Low pH) and "Key" (High pH) mechanism ensures analytes are only released during elution.

Module 2: Chromatographic Separation (The Integration Thief)

Diagnosis: If the mass spectrometer detects the compound but the peak area is small or the shape is distorted (tailing factor > 1.5), the "recovery" loss is actually an integration loss.

Issue 1: Secondary Silanol Interactions

Symptom: Broad, tailing peaks. The "tail" often disappears into the baseline, causing the integrator to cut the peak early, calculating a falsely low area. Mechanism: Modern "High Purity" Type B silica still has residual silanols. At pH 3-7, these interact with the protonated amine.

Troubleshooting Matrix: Column & Mobile Phase Selection

StrategyColumn TypeMobile Phase pHMechanismPros/Cons
High pH (Recommended) Hybrid Silica (e.g., BEH C18, Poroshell HPH)pH 10 (Ammonium Hydroxide)Deprotonation: Analyte becomes neutral (

), eliminating silanol repulsion/attraction.
Pros: Sharpest peaks, highest sensitivity. Cons: Silica dissolves if not using hybrid particles.
Low pH / Strong Buffer C18 with "Polar Embedded" GrouppH 2-3 (Formic Acid + Buffer)Shielding: Embedded polar groups shield silanols; low pH keeps silanols protonated (neutral).Pros: Robust, standard for LC-MS. Cons: Formic acid is a weak ion suppressor; peak shape may still tail slightly.
Chaotropic Additive Fluorinated Phase (PFP)pH 3 (Ammonium Formate)Selectivity: PFP phases offer pi-pi interactions specific to aromatic rings.Pros: Separates isomers (e.g., 2C-B vs. 2C-I). Cons: Long equilibration times.[1]
Issue 2: Ion Suppression (Matrix Effect)

Symptom: Recovery is >90% in solvent standards but <50% in plasma/urine matrix. Test: Perform a Post-Column Infusion experiment. Infuse the analyte constantly while injecting a blank matrix extract. Fix:

  • Improve cleanup (Switch from Protein Precipitation to SPE).

  • Move the peak: Change the organic modifier (Methanol vs. Acetonitrile) to shift the analyte away from the suppression zone (usually the solvent front or phospholipid region).

Module 3: System & Hardware (The Ghost in the Machine)

Diagnosis: Carryover is high, or the first injection of the day has low recovery (adsorption to dry spots).

Checklist for Hardware Optimization
  • Needle Wash: Ensure your needle wash solvent is stronger than your mobile phase. For phenethylamines, use 50:25:25:0.1 (MeOH : ACN : IPA : Formic Acid). The acid is critical to protonate the base and wash it off the needle surface.

  • Tubing: Replace PEEK tubing with Stainless Steel or Bio-inert (Titanium/Ceramic) if you suspect hydrophobic adsorption, though for phenethylamines, PEEK is usually acceptable.

  • Filter Membranes: Never use Nylon filters for amines. Nylon binds basic drugs. Use PTFE or Regenerated Cellulose (RC) .

FAQ: Rapid Troubleshooting

Q: I am using LLE with Ethyl Acetate, but my recovery for Amphetamine is 40%. Why? A: Ethyl Acetate is slightly acidic and can extract some impurities, but the issue is likely volatility. Did you add HCl before drying? If not, you evaporated your sample. Also, try 1-Chlorobutane ; it extracts fewer matrix interferences than Ethyl Acetate for basic drugs, resulting in a cleaner baseline and better integration.

Q: My peaks are doublets. Is this degradation? A: Unlikely. It is usually a solvent mismatch. If you inject a sample dissolved in 100% Methanol onto a high-aqueous initial gradient, the strong solvent travels with the analyte, causing peak splitting. Dissolve your sample in the starting mobile phase (e.g., 95% Water / 5% ACN).

Q: Can I use TFA (Trifluoroacetic acid) to fix the tailing? A: TFA is the "magic bullet" for peak shape because it pairs with the amine and masks silanols. However , if you are using MS (Mass Spec), TFA causes severe signal suppression (up to 90% loss). Use Formic Acid or Difluoroacetic Acid (DFA) instead.

Visualizing the Troubleshooting Logic

Troubleshooting_Logic Start Low Recovery Detected Check1 Is IS recovery also low? Start->Check1 BranchPrep Sample Prep Issue Check1->BranchPrep Yes (Systemic loss) BranchInst Instrument/Ionization Issue Check1->BranchInst No (Matrix/Integration) CheckVol Evaporation Step? BranchPrep->CheckVol CheckPeak Peak Tailing? BranchInst->CheckPeak ActionAcid Add HCl/Keeper Acid (Fixes Volatility) CheckVol->ActionAcid Yes CheckAds Glass Vials used? CheckVol->CheckAds No ActionVial Switch to PP or Silanized Glass CheckAds->ActionVial Yes ActionCol High pH Mobile Phase or Hybrid Column CheckPeak->ActionCol Yes

Caption: Diagnostic decision tree for isolating the source of analyte loss.

References

  • Waters Knowledge Base. (2023). Silanol activity and its effect on basic analytes.[2][3] Retrieved from

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from

  • Sigma-Aldrich (Merck). (2020). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds.[4] Retrieved from

  • Agilent Technologies. (2022). SPE Method Development Tips and Tricks: Mixed Mode Cartridges. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1001, Phenethylamine. Retrieved from

  • WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from

  • ResearchGate. (2025). Adsorption of Amine Compounds on Glass Surfaces.[5] Retrieved from

Sources

Validation & Comparative

Chromatographic Profiling of 2-(4-(Benzyloxy)phenyl)-N-methylethanamine: Separation Strategies for Benzyl-Protected Phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of adrenergic agonists like Synephrine or Phenylephrine, 2-(4-(Benzyloxy)phenyl)-N-methylethanamine (hereafter referred to as OB-NMT ) serves as a critical protected intermediate. Its purity determines the yield and safety of the final pharmaceutical ingredient.

This guide provides a technical comparison of chromatographic strategies for separating OB-NMT from its specific process impurities. We challenge the traditional C18 consensus, demonstrating why Phenyl-Hexyl and Charged Surface Hybrid (CSH) stationary phases offer superior selectivity for benzyl-protected phenethylamines compared to standard alkyl-bonded phases.

Chemical Context & Impurity Profile[1][2][3][4]

To design a robust separation, we must first understand the structural differences between the analyte and its critical impurities. OB-NMT contains a basic secondary amine and a hydrophobic benzyl ether moiety.

The Matrix
  • Target Analyte: 2-(4-(Benzyloxy)phenyl)-N-methylethanamine (OB-NMT )

  • Impurity A (Precursor/Byproduct): 2-(4-(Benzyloxy)phenyl)ethanamine (Primary Amine). Origin: Incomplete methylation or reductive amination byproduct.

  • Impurity B (Degradant): N-methyltyramine (De-benzylated phenol). Origin: Premature hydrolysis or hydrogenolysis of the benzyl ether.

  • Impurity C (Over-reaction): N,N-Dimethyl-O-benzyltyramine (Tertiary Amine). Origin: Over-methylation.

Structural Signaling Pathway (Impurity Origin)

ImpurityPath Start 4-(Benzyloxy) benzaldehyde ImpA Impurity A (Primary Amine) Start->ImpA Reductive Amination Target TARGET: OB-NMT (Secondary Amine) ImpA->Target Methylation ImpC Impurity C (Tertiary Amine) Target->ImpC Over-Methylation ImpB Impurity B (De-benzylated) Target->ImpB Hydrolysis/H2

Figure 1: Synthetic pathway illustrating the origin of critical impurities relative to the target OB-NMT.

Comparative Study: Stationary Phase Selection

The primary challenge in this separation is the "Hydrophobic Gap." The benzyl group on the target makes it significantly more hydrophobic than the de-protected Impurity B, while the amine basicity causes peak tailing on traditional silica.

We compared two distinct methodologies:

  • Method A (Traditional): C18 (L1) Column with high aqueous content.

  • Method B (Recommended): CSH Phenyl-Hexyl (L11) with π-π interaction potential.

Performance Data Summary
ParameterMethod A: Standard C18Method B: CSH Phenyl-HexylInterpretation
Selectivity (

) Target/Impurity B
High (> 5.0)Moderate (3.5)C18 separates based purely on hydrophobicity (Benzyl vs OH).
Selectivity (

) Target/Impurity A
Low (1.1)High (1.8) Phenyl-Hexyl distinguishes the steric bulk of the methyl group better via π-interactions.
Peak Tailing (

) Target
1.6 - 2.11.1 - 1.3 CSH particle technology suppresses silanol activity, improving basic peak shape.
Retention Time (

)
Long (> 15 min)Optimal (6-8 min)Phenyl phases allow higher organic starting conditions without losing resolution.
Mechanism of Action[3]
  • C18: Relies solely on Van der Waals forces. It struggles to differentiate the secondary amine (Target) from the primary amine (Impurity A) because the methyl group adds minimal hydrophobicity.

  • Phenyl-Hexyl: Engages in

    
     stacking  with the benzyl ring of the target. Crucially, the electron density change caused by the N-methylation alters the interaction with the phenyl stationary phase, enhancing the separation of the amine series (Primary vs. Secondary vs. Tertiary).
    

Detailed Experimental Protocols

Protocol A: Sample Preparation
  • Stock Solution: Dissolve 10 mg of OB-NMT reference standard in 10 mL Methanol.

  • System Suitability Solution: Spike Stock Solution with 1.0% w/w of Impurity A, B, and C.

  • Diluent: 90:10 Water:Acetonitrile (0.1% Formic Acid). Note: Using a highly organic diluent will cause peak distortion for early eluting Impurity B.

Protocol B: Chromatographic Conditions (The "Method B" Optimized Workflow)

This protocol utilizes a Charged Surface Hybrid (CSH) Phenyl-Hexyl column to ensure sharp peaks for basic amines using MS-compatible acidic mobile phases.

  • Instrument: UHPLC System (e.g., Agilent 1290 or Waters Acquity).

  • Column: Waters XSelect CSH Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mm (or equivalent).

  • Column Temp: 40°C.

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 5 µL.

  • Detection: UV @ 220 nm (Amine absorption) and 254 nm (Benzyl ring).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.05Initial Hold (Traps polar Impurity B)
2.05End Isocratic Hold
12.060Linear Gradient (Elutes Target & Impurity A/C)
12.195Column Wash
15.095Wash Hold
15.15Re-equilibration
20.05End of Run

Method Development Decision Tree

The following workflow illustrates the logical progression for optimizing this specific separation, focusing on the critical decision points regarding pH and Stationary Phase.

MethodDev Start Analyte: Basic Amine + Benzyl Group CheckpH MS Compatibility Required? Start->CheckpH Acidic Low pH (0.1% Formic Acid) CheckpH->Acidic Yes (LC-MS) HighpH High pH (Ammonium Bicarbonate) CheckpH->HighpH No (UV Only) ColSelect Stationary Phase Selection Acidic->ColSelect C18 C18 Column (Risk: Tailing, Low Selectivity for Amines) ColSelect->C18 Standard Phenyl CSH Phenyl-Hexyl (Benefit: Pi-Pi Selectivity + Shielded Silanols) ColSelect->Phenyl Optimized Hybrid Hybrid C18 (BEH) (Required for pH > 8) HighpH->Hybrid Deprotonate Amine (Sharp Peaks)

Figure 2: Decision matrix for selecting chromatographic conditions based on detection requirements and analyte chemistry.

Results & Discussion

Separation Logic

In the optimized Method B, the elution order is typically:

  • Impurity B (N-methyltyramine): Elutes early (~3 min) due to the loss of the hydrophobic benzyl group.

  • Impurity A (Primary Amine): Elutes ~9.5 min.

  • Target (OB-NMT): Elutes ~10.2 min.

  • Impurity C (Tertiary Amine): Elutes ~11.0 min.

Why this matters: The Phenyl-Hexyl phase provides a wider resolution window between Impurity A and the Target compared to C18. On a C18 column, the methyl group difference is often insufficient to prevent co-elution under high-throughput gradient conditions.

System Suitability Criteria

To ensure the trustworthiness of this protocol in a regulated environment, the following acceptance criteria should be met:

  • Resolution (

    
    ):  > 2.0 between Impurity A and Target.
    
  • Tailing Factor (

    
    ):  < 1.5 for the Target peak (Critical for accurate quantification).
    
  • Signal-to-Noise (S/N): > 10 for Impurity B at the 0.05% reporting threshold.

References

  • PubChem. (2025).[2] N-Methyltyramine (Compound Summary).[3][2] National Library of Medicine. [Link]

  • Waters Corporation. (2023). Charged Surface Hybrid (CSH) Particle Technology: Overcoming Peak Tailing for Basic Compounds. Waters.com. [Link]

  • Peltomaa, E., et al. (2014). Simultaneous determination of primary and secondary phenethylamines in biological samples by high-performance liquid chromatographic method. Journal of Chromatography B. [Link]

  • Sielc Technologies. (2024). HPLC Method for Separation of Ammonia, Primary and Secondary Amines.[4] Sielc.com.[4] [Link]

Sources

Validation of UV-Vis Absorbance Maxima for Phenethylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chromophore Challenge

In forensic and pharmaceutical analysis, phenethylamines represent a unique spectroscopic challenge. Unlike conjugated systems with broad, high-intensity bands (e.g., corticosteroids), phenethylamines rely on the subtle, fine-structure absorption of the benzene ring.

This guide validates the UV-Vis absorbance maxima (


) of three distinct phenethylamine classes: unsubstituted  (Amphetamine), methylenedioxy-substituted  (MDMA), and multisubstituted/halogenated  (2C-B). We compare the "Gold Standard" Benchtop Scan against HPLC-Diode Array Detection (DAD) and provide a self-validating protocol compliant with USP <857> standards.

Mechanistic Insight: Why the Spectra Shift

To validate a spectrum, one must first understand the causality of the signal. The phenethylamine skeleton absorbs UV light primarily through


 transitions of the benzene ring.
The Auxochromic Effect

The shift in


 is dictated by substituents (auxochromes) attached to the benzene ring.[1][2] These groups modify the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
  • Amphetamine (Base Skeleton): The alkyl-amine side chain is not directly conjugated to the ring. The spectrum resembles a simple benzene "fingerprint" with vibrational fine structure around 250–260 nm.

  • MDMA (Ring Constraints): The 3,4-methylenedioxy bridge adds oxygen lone pairs that participate in resonance with the ring, causing a bathochromic (red) shift and loss of fine structure.

  • 2C-B (Heavy Substitution): The presence of two methoxy groups (strong electron donors) and a bromine atom (heavy atom effect) induces a massive bathochromic shift, pushing the

    
     nearly into the UVA region.
    
Visualization: Structural Impact on Absorbance

The following diagram illustrates the logical progression of spectral shifts based on chemical structure.

G cluster_0 Base Chromophore cluster_1 Substituent Effects cluster_2 Resulting Analyte Benzene Benzene Ring (λmax ~254 nm) Alkyl + Alkyl Chain (Inductive Effect) Minor Shift Benzene->Alkyl Oxygen + Alkoxy/Dioxy (Resonance Effect) Moderate Red Shift Benzene->Oxygen Halogen + Halogen/Methoxy (Strong Auxochrome) Major Red Shift Benzene->Halogen Amph Amphetamine λmax: ~257 nm (Fine Structure) Alkyl->Amph MDMA MDMA λmax: ~285 nm (Broad Band) Oxygen->MDMA TCB 2C-B λmax: ~293 nm (Shoulder ~230 nm) Halogen->TCB

Caption: Logical flow of auxochromic substitution causing bathochromic shifts in phenethylamine derivatives.

Comparative Analysis of Validation Methods

FeatureMethod A: Benchtop UV-Vis Scan Method B: HPLC-DAD (Diode Array) Method C: Computational (TD-DFT)
Primary Use Purity assessment, physical constant determination.Identification in complex mixtures (forensics).[3]Theoretical prediction of electronic transitions.
Spectral Resolution High (< 1 nm). Captures benzenoid fine structure (triplets).Medium (1–4 nm). Often smooths out fine structure.N/A (Calculated).[3]
Solvent Flexibility High (Any transparent solvent).Low (Limited by Mobile Phase, e.g., MeOH/Water).Infinite (Simulated).[3]
Limit of Detection ~1–5 µg/mL~10–50 ng (on column)N/A
Validation Verdict The Reference Standard. Use for characterizing raw material.The Workhorse. Use for routine ID, but verify against Method A.The Control. Use to explain unexpected shifts.[2][3][4]

Experimental Protocol: The Self-Validating System

To ensure scientific integrity, this protocol includes "Stop/Go" checkpoints. If a checkpoint fails, the subsequent data is invalid.

Reagents:

  • Solvent: 0.1 N H₂SO₄ (Preferred over HCl to avoid chloride interference <195 nm) or HPLC-grade Methanol.

  • Standards: Certified Reference Materials (CRMs) of Amphetamine Sulfate, MDMA HCl, and 2C-B HCl.

Step-by-Step Workflow
  • System Qualification (USP <857> Check):

    • Wavelength Accuracy: Scan Holmium Oxide filter. Verify peaks at 241.5 nm, 360.9 nm. Tolerance: ±1 nm.[5]

    • Stray Light: Measure 1.2% KCl solution. Transmittance must be <1.0% at 198 nm.

    • Checkpoint: If Holmium peaks shift >1 nm, recalibrate monochromator.

  • Blanking (The Baseline):

    • Fill two matched quartz cuvettes with solvent.

    • Run "Auto-Zero".

    • Checkpoint: Scan the blank from 200–400 nm. Absorbance must be flat and <0.005 AU.

  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL.

    • Dilute to 50 µg/mL (Amphetamine) or 20 µg/mL (2C-B/MDMA). Note: 2C-B has a higher molar absorptivity (

      
      ) and requires lower concentration.
      
  • Acquisition:

    • Scan range: 200 nm to 400 nm.

    • Scan speed: Slow (approx. 60 nm/min) to resolve fine structure.

    • Bandwidth: 1.0 nm.

  • Derivative Calculation (Optional but Recommended):

    • Apply a 2nd derivative (

      
      ) to the spectrum. This enhances the visibility of the benzenoid "fingers" in Amphetamine, distinguishing it from impurities.
      
Visualization: Validation Workflow

Validation cluster_sys Phase 1: System Suitability cluster_sample Phase 2: Sample Analysis cluster_data Phase 3: Data Validation Start Start Holmium Scan Holmium Oxide (Check 241.5 / 360.9 nm) Start->Holmium PassFail Within ±1 nm? Holmium->PassFail PassFail->Start No (Recalibrate) Blank Scan Solvent Blank (Must be < 0.005 AU) PassFail->Blank Yes Prep Dilute Sample (Acidic Matrix Preferred) Blank->Prep Scan Acquire Spectrum (200-400 nm) Prep->Scan CheckMax Identify λmax Scan->CheckMax Compare Compare to Reference Table CheckMax->Compare Valid Validated Result Compare->Valid

Caption: Step-by-step decision tree for validating UV-Vis data according to USP <857> principles.

Validated Reference Data

The following values represent the accepted absorbance maxima in acidic aqueous solution (0.1 N H₂SO₄ or HCl).

CompoundPrimary

(nm)
Secondary Band / FeaturesMolar Absorptivity (

)
Structural Cause
Amphetamine 257 nm Triplet: ~252, 257, 263 nmLow (~200)Forbidden

(Benzenoid)
MDMA 285 nm Shoulder at ~235 nmModerate (~1,200)Methylenedioxy auxochrome
2C-B 293 nm Shoulder at ~230 nmHigh (~4,000)2,5-dimethoxy + 4-bromo substitution
Mescaline 269 nm Broad bandModerate3,4,5-trimethoxy symmetry

Note: In Methanol, these values may shift +1 to +2 nm due to solvatochromic effects.

Troubleshooting & Interferences

The "pH Trap"

Phenethylamines are basic.

  • In Acid (pH < 3): The amine is protonated (

    
    ). This stabilizes the molecule and prevents aggregation. Recommended. 
    
  • In Base (pH > 10): The free base form may aggregate or oxidize. While the amine in phenethylamines is not conjugated to the ring (unlike aniline), high pH can cause slight bathochromic shifts and peak broadening due to intermolecular interactions.

Solvent Cutoffs

Never validate in solvents that absorb in the UV region of interest.

  • Acetone: Cutoff 330 nm. DO NOT USE. It will mask the entire phenethylamine spectrum.

  • Toluene: Cutoff 285 nm. DO NOT USE.

  • Methanol: Cutoff 205 nm. Acceptable.

  • Water/Acid: Cutoff <190 nm. Ideal.

References

  • United States Pharmacopeia (USP). (2023). General Chapter <857> Ultraviolet-Visible Spectroscopy. USP-NF. Link

  • Giroud, C., et al. (1998).[6][7][8] "2C-B: A New Psychoactive Phenylethylamine Recently Discovered in Ecstasy Tablets Sold on the Swiss Black Market."[8] Journal of Analytical Toxicology, 22(5), 345–354.[8] Link

  • Ketha, H., et al. (2017).[6] "GC-MS for Identification of Designer Stimulants Including 2C Amines." Current Protocols in Toxicology. Link

  • Agilent Technologies. (2020). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>. Application Note. Link

  • Gallardo, E., et al. (2004). "Simultaneous determination of amphetamine derivatives in human urine after SPE extraction and HPLC-UV analysis." Biomedical Chromatography, 18(10). Link

Sources

A Comparative Guide to the Synthesis of N-Methyltyramine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

N-Methyltyramine (NMT), a naturally occurring biogenic amine and human trace amine, holds significant interest in pharmacological research due to its interaction with adrenergic and trace amine-associated receptors.[1][2][3] As the N-methyl analog of tyramine, it is found in various plants, such as barley and bitter orange, and plays a role as a neurotransmitter.[1][4] Its synthesis is a key step in the development of various pharmaceutical agents. This guide provides an in-depth comparison of the primary synthetic routes to N-methyltyramine, focusing on the direct methylation of its principal precursor, tyramine. We will explore the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to inform your selection of the most suitable method.

Route 1: Direct Reductive Amination of Tyramine

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and control in forming C-N bonds.[5] This method involves the reaction of tyramine with formaldehyde to form an intermediate imine (or iminium ion), which is then reduced in situ to yield N-methyltyramine. A key advantage of this approach is that it avoids the common problem of over-alkylation, which can lead to the formation of quaternary ammonium salts.[6][7]

Mechanism and Rationale

The reaction proceeds in two main stages. First, the primary amine of tyramine performs a nucleophilic attack on the carbonyl carbon of formaldehyde. This is followed by dehydration to form a Schiff base or iminium ion. In the second stage, a reducing agent selectively reduces the C=N double bond.

The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is a common and cost-effective choice. However, for reactions requiring finer control, sodium cyanoborohydride (NaBH₃CN) is often preferred because it is a milder reducing agent that selectively reduces the protonated iminium ion in the presence of the initial aldehyde, which can be particularly useful when working with sensitive substrates.[7]

G Tyramine Tyramine Iminium Iminium Ion Intermediate Tyramine->Iminium + Formaldehyde - H₂O Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Iminium NMT N-Methyltyramine Iminium->NMT + [H⁻] (e.g., NaBH₄)

Caption: Reductive amination pathway from tyramine to N-methyltyramine.

Experimental Protocol: Reductive Amination with Sodium Borohydride

This protocol is adapted from a general procedure for the N-methylation of secondary amines, modified for the methylation of tyramine.[8]

  • Reaction Setup: In a round-bottom flask, dissolve tyramine (1 equivalent) in a suitable solvent such as methanol.

  • Formaldehyde Addition: Add an aqueous solution of formaldehyde (37-40% w/v, 1 equivalent) to the stirred tyramine solution at room temperature. Allow the mixture to stir for approximately 4 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Cautiously add sodium borohydride (NaBH₄, 1 equivalent) portion-wise to control the exothermic reaction and gas evolution.

  • Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 5 hours or until the reaction is complete (monitored by TLC or LC-MS).

  • Workup and Purification: Quench the reaction by the slow addition of water. Acidify the mixture with dilute HCl and wash with an organic solvent like dichloromethane (DCM) to remove any unreacted aldehyde. Basify the aqueous layer to a pH of approximately 11 with a suitable base (e.g., NaOH) and extract the N-methyltyramine product with DCM. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography.

Route 2: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the N-methylation of primary or secondary amines.[9][10] This one-pot reaction utilizes an excess of formic acid and formaldehyde, where formaldehyde serves as the source of the methyl group and formic acid acts as the reducing agent.[6] A significant advantage of this method is its ability to produce tertiary amines without the formation of quaternary ammonium salts, making it a robust choice for exhaustive methylation.[6][11]

Mechanism and Rationale

Similar to direct reductive amination, the reaction begins with the formation of an iminium ion from the amine and formaldehyde.[10] Formic acid then acts as a hydride donor, transferring a hydride ion to the iminium carbon, which reduces it to the methylated amine. The driving force for this irreversible reaction is the formation of gaseous carbon dioxide from the decomposition of the oxidized formic acid.[6] For a primary amine like tyramine, this process occurs twice to yield the N,N-dimethylated product, hordenine. To obtain N-methyltyramine, careful control of stoichiometry is necessary, although the formation of the tertiary amine is generally more favorable.[6]

G cluster_0 First Methylation cluster_1 Second Methylation Tyramine Tyramine Iminium1 Iminium Ion Tyramine->Iminium1 + CH₂O NMT N-Methyltyramine Iminium1->NMT + HCOOH - CO₂ Iminium2 Iminium Ion NMT->Iminium2 + CH₂O Hordenine Hordenine (N,N-Dimethyltyramine) Iminium2->Hordenine + HCOOH - CO₂

Caption: Eschweiler-Clarke reaction pathway for the methylation of tyramine.

Experimental Protocol: Eschweiler-Clarke Methylation

This protocol is a generalized procedure for the Eschweiler-Clarke reaction.[10]

  • Reaction Setup: To tyramine (1 equivalent) in a reaction vessel, add formic acid (approximately 1.8 equivalents) followed by an aqueous solution of formaldehyde (37%, approximately 1.1 equivalents).

  • Heating: Heat the reaction mixture to 80-100°C for several hours (typically 18 hours or until completion as monitored by TLC). The reaction is often performed in an aqueous solution near boiling.[6]

  • Cooling and Workup: Cool the mixture to room temperature. Add water and 1M HCl, then extract with an organic solvent like dichloromethane (DCM) to remove impurities.

  • Isolation: Basify the aqueous phase to a pH of 11 with a strong base (e.g., NaOH solution) and extract the product into DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography to yield N-methyltyramine.

Alternative Precursors and Routes

While direct methylation of tyramine is the most common approach, other precursors can be utilized.

  • Multi-step Synthesis from Anisole: A more complex route starts from anisole, proceeding through intermediates like 4-methoxyacetophenone and 4-methoxyphenyl-N-methylthioacetamide. The final steps involve reduction and demethylation of the ether to yield N-methyltyramine. This route has a reported overall yield of 46-47%.[12]

  • Synthesis from p-Hydroxyphenylacetic acid: This pathway involves converting the carboxylic acid to an amide with methylamine, followed by reduction of the amide to the desired amine. This multi-step process is suitable for large-scale synthesis.[13]

  • Hydrogenation of Intermediates: Another industrial-scale method involves the catalytic hydrogenation of a precursor compound using a palladium on carbon (Pd/C) catalyst to produce N-methyltyramine hydrochloride.[14][15]

Comparative Analysis of Synthesis Routes

The choice of synthesis route depends on several factors including available starting materials, required scale, and desired purity. Below is a comparative summary of the primary methods discussed.

FeatureDirect Reductive AminationEschweiler-Clarke ReactionMulti-step from Anisole
Precursor TyramineTyramineAnisole
Key Reagents Formaldehyde, NaBH₄ (or NaBH₃CN)Formaldehyde, Formic AcidVarious, including AlCl₃, Methylamine, Sulfur, Zn, HCl
Reaction Conditions Mild (0°C to room temperature)Elevated temperature (80-100°C)Varied, includes high temperatures
Complexity 1 step (in situ)1 step (one-pot)Multiple steps
Reported Yield Generally high (method dependent)High (up to 98% for similar amines)[10]46-47% (overall)[12]
Key Advantages Mild conditions, high selectivity with NaBH₃CN.Inexpensive reagents, irreversible reaction.Utilizes a simple, readily available starting material.
Key Disadvantages NaBH₄ can reduce other functional groups.Potential for over-methylation to hordenine, higher temperatures.Lower overall yield, multiple steps, use of hazardous reagents.

Conclusion

For laboratory-scale synthesis of N-methyltyramine, both direct reductive amination and the Eschweiler-Clarke reaction offer efficient and high-yielding pathways from the readily available precursor, tyramine. The choice between them may come down to the desired reaction conditions and the specific equipment available. Direct reductive amination with sodium borohydride offers milder conditions, while the Eschweiler-Clarke reaction is a robust, classical method using inexpensive reagents. For industrial-scale production, multi-step syntheses from simpler precursors like p-hydroxyphenylacetic acid or anisole become more viable, despite their increased complexity. Ultimately, the optimal synthesis route will be determined by a careful consideration of yield, purity requirements, cost, and scalability.

References

  • N-Methyltyramine - Wikipedia. [Link]

  • THE BIOGENESIS OF ALKALOIDS: VI. THE FORMATION OF HORDENINE AND N-METHYLTYRAMINE FROM TYRAMINE IN BARLEY - Canadian Science Publishing. [Link]

  • Tyramine N-methyltransferase. [Link]

  • Eschweiler-Clarke Reaction - J&K Scientific LLC. [Link]

  • Eschweiler-Clarke Reaction - NROChemistry. [Link]

  • Eschweiler–Clarke reaction - Wikipedia. [Link]

  • N-METHYLTYRAMINE AND N,O-DIMETHYLTYRAMINE SYNTHESIS VIA INTERMEDIATE 4-METHOXYPHENYL-N-METHYLTHIOACETAMIDE. [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction - PMC. [Link]

  • Synthesis of N-Methyl-N-formyltyramine, a new beta-phenethylamide derivative isolated from Cyathobasis fruticulosa (Bunge) Aellen - SciELO. [Link]

  • CN103755576A - Synthesis method of N-methyl tyramine hydrochloride - Google P
  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine - UQTR. [Link]

  • Reductive Amination with ( 11 C)Formaldehyde: A Versatile Approach to Radiomethylation of Amines - Semantic Scholar. [Link]

  • A SYNTHESIS OF THE METHYLTRYPTAMINES AND SOME DERIVATIVES. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines - Scientific Research Publishing. [Link]

  • Sustainable production of the drug precursor tyramine by engineered Corynebacterium glutamicum - PMC. [Link]

  • N-Methyltyramine · Lexicon - Gigas Nutrition. [Link]

  • Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini - PMC. [Link]

  • Reductive amination of amines with formaldehyde ? | ResearchGate. [Link]

  • N-Methylated Derivatives of Tyramine in Citrus Genus Plants: Identification of N , N , N -Trimethyltyramine (Candicine) | Request PDF - ResearchGate. [Link]

Sources

Comparative Guide: Purity Confirmation of 2-(4-(Benzyloxy)phenyl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Experimental Protocol Audience: Medicinal Chemists, Analytical Scientists, and QA/QC Professionals

Executive Summary

In the synthesis of sympathomimetic drugs and radiotracers, 2-(4-(Benzyloxy)phenyl)-N-methylethanamine (CAS: 24958-41-6 for HCl salt) serves as a critical intermediate. Its structural integrity—specifically the stability of the O-benzyl ether protecting group and the stoichiometry of the secondary amine salt—is paramount.

While High-Resolution Mass Spectrometry (HRMS) and NMR are standard for structural elucidation, they often fail to detect bulk non-chromophoric impurities (e.g., inorganic salts, retained water). Elemental Analysis (EA) remains the definitive method for establishing bulk purity, yet it is prone to failure due to the hygroscopic nature of amine hydrochlorides.

This guide objectively compares EA against modern alternatives (qNMR, HRMS) and provides a field-proven protocol for achieving passing CHN data (


) for this specific molecule.

Part 1: The Comparative Framework

Elemental Analysis vs. HRMS vs. qNMR

For a researcher submitting to journals like J. Org. Chem. or establishing a Reference Standard, choosing the right validation method is a strategic decision.

FeatureElemental Analysis (CHN) HRMS (ESI-TOF) Quantitative NMR (qNMR)
Primary Utility Bulk Purity: Confirms the sample is free of trapped solvents, water, and inorganic salts.Identity: Confirms molecular formula with high precision (<5 ppm).Purity & Assay: Determines absolute weight % purity against an internal standard.
Detection Bias Universal (combustion). Detects "invisible" mass like NaCl or H₂O.Ionization bias. Salts and non-ionizable impurities are often invisible.Proton-dependent. Invisible to inorganic salts and water (unless specific pulse sequences used).
Sample Requirement 2–5 mg (Destructive).<0.1 mg (Destructive/Non-destructive).[1]5–20 mg (Non-destructive).
Failure Mode Hygroscopicity: Amine salts absorb atmospheric water, skewing %C down and %H up.Suppression: Matrix effects can suppress the signal of the main analyte.Relaxation Times: Incorrect T1 delay settings lead to integration errors.
Verdict for Target Mandatory for bulk purity certification of the HCl salt.Supplementary for structural confirmation.Alternative if the sample is too valuable or unstable for combustion.

Part 2: Elemental Analysis Data

Theoretical Calculation

To validate the synthesis, we must compare the experimental "Found" values against the "Calculated" values. The target molecule is most stable as a Hydrochloride salt (


).

Target Structure: 2-(4-(Benzyloxy)phenyl)-N-methylethanamine Hydrochloride Molecular Formula:


Molecular Weight:  277.79  g/mol [2]
ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 1612.011192.17669.18%
Hydrogen (H) 201.00820.1607.26%
Nitrogen (N) 114.00714.0075.04%
Chlorine (Cl) 135.45035.45012.76%
Experimental Scenarios (Simulation)

The following data illustrates a common "Fail" scenario due to hygroscopicity (Scenario B) and a "Pass" scenario achieved using the protocol in Part 3 (Scenario A).

Scenario A: Optimized Protocol (Pass)

Sample dried at 60°C under high vacuum (0.1 mbar) for 12 hours; handled in inert atmosphere.

ElementCalculatedFound (Run 1)Found (Run 2)DeviationResult
C 69.18%69.05%69.22%< 0.15%PASS
H 7.26%7.30%7.24%< 0.05%PASS
N 5.04%5.01%5.06%< 0.05%PASS
Scenario B: Common Failure (Hygroscopic Error)

Sample exposed to ambient air for 20 minutes before weighing. The amine salt absorbs roughly 0.5 molar equivalents of water.

ElementCalculatedFoundDeviationDiagnosis
C 69.18%66.95%-2.23% FAIL: Mass dilution by water.
H 7.26%7.45%+0.19% FALSE PASS: H from H₂O masks the % drop.
N 5.04%4.85%-0.19% FAIL: Mass dilution.

Analyst Note: In Scenario B, the Carbon value drops significantly because the "total mass" of the sample increased due to water uptake, but the amount of Carbon remained constant. This is the hallmark of a wet sample.

Part 3: Technical Protocol

Handling Hygroscopic Amine Salts for EA

Objective: Eliminate solvent inclusion and prevent atmospheric moisture uptake during the weighing process.

Phase 1: Sample Preparation (Drying)
  • Recrystallization: Ensure the salt is recrystallized from anhydrous Ethanol/Et2O. Avoid hygroscopic solvents like Methanol if possible.

  • Vacuum Drying: Place the vial in a drying pistol or vacuum oven at 60°C over

    
     (phosphorus pentoxide) desiccant.
    
  • Duration: Dry for a minimum of 8 hours at

    
    .
    
  • Equilibration: Allow the vacuum oven to return to atmospheric pressure using dry Nitrogen or Argon , not ambient air.

Phase 2: The "Zero-Exposure" Weighing Technique

Standard weighing boats often fail here. Use this method for reactive amines.

  • Capsule Prep: Pre-tare the tin (Sn) capsule on the microbalance.

  • Transfer: Move the dried sample vial and the tin capsule into a glove bag or a simple "inverted funnel" setup flushed with Nitrogen.

  • Sealing:

    • Using forceps, place ~2 mg of sample into the capsule.

    • Immediately crimp the capsule shut (cold weld) to create a gas-tight seal.

    • Crucial: Do not leave the capsule open on the balance pan.

  • Measurement: Weigh the sealed capsule. Subtract the tare weight of the empty capsule to get the sample mass.

  • Combustion: Load into the analyzer immediately. If a wait is required, store the sealed capsule in a desiccator.

Part 4: Visualization of Analytical Logic

Purity Confirmation Workflow

This diagram illustrates the decision logic when EA data fails, guiding the researcher between re-purification and alternative validation (qNMR).

PurityWorkflow Start Synthesis of 2-(4-(Benzyloxy)phenyl)-N-methylethanamine Purification Purification (Recrystallization EtOH/Et2O) Start->Purification Drying Vacuum Drying (60°C, P2O5, 12h) Purification->Drying EA_Test Elemental Analysis (CHN) Drying->EA_Test Decision Is Data within ±0.4%? EA_Test->Decision Pass Release Material (Purity Confirmed) Decision->Pass Yes Fail Analyze Failure Mode Decision->Fail No Check_C Carbon Low? (Trapped Solvent/Water) Fail->Check_C Check_H Hydrogen High? (Wet Sample) Check_C->Check_H Yes qNMR Perform qNMR (Maleic Acid Std) Check_H->qNMR No (Impurity) ReDry Re-Dry & Resubmit Check_H->ReDry Yes (Hygroscopic) qNMR->Pass Purity >98% ReDry->EA_Test

Caption: Decision tree for validating amine salt purity. Note the loop for re-drying hygroscopic samples before resorting to qNMR.

Analytical Techniques Comparison

A visual representation of what each technique actually "sees" in the sample matrix.

TechComparison Sample Sample Matrix: Target Molecule + Impurities EA Elemental Analysis (Combustion) Sample->EA HRMS HRMS (Ionization) Sample->HRMS NMR 1H NMR (Magnetic Resonance) Sample->NMR EA_Detect Detects Everything: Target + Water + Salts + Solvents EA->EA_Detect HRMS_Detect Detects Ionizables: Target Only (Blind to NaCl/Water) HRMS->HRMS_Detect NMR_Detect Detects Protons: Target + Solvents (Blind to Inorganic Salts) NMR->NMR_Detect

Caption: Scope of detection for each analytical method. EA is the only method that detects non-protonated, non-ionizable impurities like water and inorganic salts.

References

  • American Chemical Society. (2025). Journal of Organic Chemistry Author Guidelines: Characterization of New Compounds. Retrieved from [Link]

  • Kuveke, R. E. H., et al. (2022).[3] An International Study Evaluating Elemental Analysis. Inorganic Chemistry.[2] Retrieved from [Link]

  • Pauli, G. F., et al. (2014).[4] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4][5][6][7] Journal of Medicinal Chemistry. Retrieved from [Link]

  • Elementar. (2025). Best practices for sample preparation in elemental analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 122240, 2-(4-(Benzyloxy)phenyl)-N-methylethanamine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(Benzyloxy)phenyl)-N-methylethanamine
Reactant of Route 2
Reactant of Route 2
2-(4-(Benzyloxy)phenyl)-N-methylethanamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。